JTE 7-31
Description
Structure
3D Structure
Properties
CAS No. |
194358-72-0 |
|---|---|
Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[2-(4-hydroxyphenyl)ethyl]-5-methoxy-4-(pentylamino)-3H-isoindol-1-one |
InChI |
InChI=1S/C22H28N2O3/c1-3-4-5-13-23-21-19-15-24(14-12-16-6-8-17(25)9-7-16)22(26)18(19)10-11-20(21)27-2/h6-11,23,25H,3-5,12-15H2,1-2H3 |
InChI Key |
FMUMUYFMLZGXJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C(C=CC2=C1CN(C2=O)CCC3=CC=C(C=C3)O)OC |
Appearance |
Solid powder |
Other CAS No. |
194358-72-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JTE 7-31; |
Origin of Product |
United States |
Foundational & Exploratory
JTE-7-31: An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTE-7-31 is a potent and selective agonist for the cannabinoid receptor type 2 (CB2), developed by Japan Tobacco.[1][2] Its high affinity and selectivity for the CB2 receptor, which is primarily expressed on immune cells, suggest its potential for therapeutic applications involving immunomodulation and anti-inflammatory effects, with a reduced risk of the psychoactive effects associated with cannabinoid receptor type 1 (CB1) activation. This technical guide provides a comprehensive overview of the known mechanism of action of JTE-7-31, based on available data.
Core Molecular Interaction: Binding to Cannabinoid Receptors
JTE-7-31 functions as an agonist at the CB2 receptor. Its primary mechanism of action is initiated by binding to and activating this G protein-coupled receptor (GPCR). The binding affinity of JTE-7-31 has been determined through radioligand binding assays, demonstrating high affinity for the human CB2 receptor and significant selectivity over the CB1 receptor.[1]
Quantitative Data: Binding Affinity
The following table summarizes the reported binding affinities (Ki) of JTE-7-31 for human cannabinoid receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Binding Affinity (Ki) | Reference |
| Human Cannabinoid Receptor 2 (CB2) | 0.088 nM | [1] |
| Human Cannabinoid Receptor 1 (CB1) | 11 nM | [1] |
Downstream Signaling Pathways
Upon binding of JTE-7-31, the CB2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. As a canonical CB2 receptor agonist, JTE-7-31 is expected to activate heterotrimeric Gi/o proteins. This activation leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effector proteins.
Canonical Signaling Pathway
The primary signaling pathway associated with CB2 receptor activation by an agonist like JTE-7-31 involves the inhibition of adenylyl cyclase.
Caption: Canonical signaling pathway of JTE-7-31 via the CB2 receptor.
Pathway Description:
-
Receptor Binding and Activation: JTE-7-31 binds to the extracellular domain of the CB2 receptor.
-
G Protein Coupling: The activated CB2 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn can affect the phosphorylation of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately modulating gene expression related to inflammation and immune responses.
Experimental Protocols
While specific, detailed experimental protocols for the characterization of JTE-7-31 are not extensively published in peer-reviewed literature, the following outlines a general methodology for a competitive radioligand binding assay, which would be used to determine the binding affinity (Ki) of JTE-7-31.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of JTE-7-31 for the CB2 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB2 receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled cannabinoid agonist with high affinity for the CB2 receptor (e.g., [³H]CP-55,940).
-
Unlabeled JTE-7-31 at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Workflow:
Caption: General workflow for a competitive radioligand binding assay.
Procedure:
-
Preparation: Prepare serial dilutions of JTE-7-31 in the binding buffer.
-
Incubation: In a multi-well plate, incubate the cell membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of JTE-7-31. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled agonist).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of JTE-7-31 by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the JTE-7-31 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of JTE-7-31 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
JTE-7-31 is a highly potent and selective CB2 receptor agonist. Its mechanism of action is centered on its ability to bind to and activate the CB2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling cascade is a key pathway through which CB2 receptor activation exerts its immunomodulatory and anti-inflammatory effects. Further research is required to fully elucidate the broader signaling profile of JTE-7-31, including its potential for biased agonism and its effects on other downstream pathways. The information presented in this guide provides a foundational understanding of the core mechanism of action of this compound for researchers in the field of cannabinoid pharmacology and drug development.
References
JTE 7-31: A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and informational purposes only. JTE 7-31 is a research chemical and is not approved for human consumption.
Introduction
This compound is a synthetic cannabinoid receptor agonist developed by Japan Tobacco. It exhibits high selectivity for the cannabinoid receptor type 2 (CB2), with a lower affinity for the cannabinoid receptor type 1 (CB1).[1] This selectivity profile makes this compound a valuable tool for investigating the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. This guide provides an in-depth overview of the pharmacology and toxicology of this compound, based on available scientific literature.
Pharmacology
Mechanism of Action
This compound acts as an agonist at cannabinoid receptors, with a strong preference for the CB2 receptor. Agonism at the CB2 receptor is associated with a range of pharmacological effects, including immunomodulatory, anti-inflammatory, and anti-allergic properties.
Receptor Binding Affinity
Quantitative data on the binding affinity of this compound for human cannabinoid receptors is summarized in the table below. The inhibition constant (Ki) is a measure of the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Reference |
| Human CB1 | 11 | [1] |
| Human CB2 | 0.088 | [1] |
Table 1: Binding Affinity of this compound for Human Cannabinoid Receptors
Signaling Pathways
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the CB2 receptor primarily couples to inhibitory G-proteins (Gi/o). While specific signaling studies on this compound are limited, the generally accepted downstream pathways for CB2 receptor activation are depicted below.
Canonical CB2 Receptor Signaling Pathway
This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Mitogen-Activated Protein Kinase (MAPK) Pathway
CB2 receptor activation can also lead to the activation of the MAPK signaling cascade, which plays a crucial role in cell proliferation, differentiation, and inflammation.
References
JTE 7-31: A Technical Guide to its Cannabinoid CB2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of JTE 7-31 for the cannabinoid receptor 2 (CB2). This compound is a potent and selective agonist for the CB2 receptor, a key target in therapeutic areas such as inflammation, pain, and neurodegenerative diseases. This document outlines its binding characteristics, the experimental protocols used to determine them, and the associated signaling pathways.
Core Data Presentation: Binding Affinity of this compound
The binding affinity of this compound has been determined through competitive radioligand binding assays. The data clearly demonstrates its high affinity and selectivity for the CB2 receptor over the CB1 receptor.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (CB1/CB2) |
| This compound | CB2 | 0.088 nM | ~125-fold |
| This compound | CB1 | 11 nM |
Data sourced from publicly available information[1].
Experimental Protocols
The determination of the binding affinity of this compound for the CB2 receptor typically involves a competitive radioligand displacement assay. The functional activity of this compound as a CB2 receptor agonist is commonly assessed through a cAMP functional assay.
Radioligand Displacement Assay
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the CB2 receptor.
1. Materials:
- Cell Membranes: Membranes prepared from cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: A high-affinity CB2 receptor agonist or antagonist, such as [³H]CP-55,940.
- Test Compound: this compound.
- Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB2 ligand to determine non-specific binding.
- Assay Buffer: Typically a Tris-HCl buffer containing BSA and protease inhibitors.
- Filtration Apparatus: A cell harvester and glass fiber filters.
- Scintillation Counter: For measuring radioactivity.
2. Procedure:
- Incubate the cell membranes with the radioligand and varying concentrations of this compound.
- Allow the binding to reach equilibrium.
- Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger, following CB2 receptor activation.
1. Materials:
- Cells: A cell line stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).
- Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
- Test Compound: this compound.
- cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, LANCE, or ELISA-based).
2. Procedure:
- Pre-incubate the cells with varying concentrations of this compound.
- Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
- Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
3. Data Analysis:
- The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50) is determined. This value indicates the functional potency of the compound as a CB2 receptor agonist.
Mandatory Visualizations
CB2 Receptor Signaling Pathway
The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.
Caption: CB2 receptor activation by this compound leads to inhibition of cAMP production.
Experimental Workflow: Radioligand Displacement Assay
The following diagram illustrates the key steps in a typical radioligand displacement assay to determine the binding affinity of this compound.
Caption: Workflow for determining this compound CB2 receptor binding affinity.
References
JTE 7-31: A Technical Guide to a Selective Cannabinoid Receptor 2 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of JTE 7-31, a selective cannabinoid receptor 2 (CB2) agonist. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.
Chemical Structure and Physicochemical Properties
This compound is a synthetic cannabinoid receptor agonist developed by Japan Tobacco.[1] Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one[1] |
| Synonyms | JTE731 |
| Molecular Formula | C22H28N2O3[1] |
| Molecular Weight | 368.47 g/mol [1] |
| CAS Number | 194358-72-0[1] |
| Appearance | Solid powder[2] |
| Solubility | Soluble in DMSO[2] |
| Storage | Store at -20°C for long-term stability.[2] |
| SMILES | O=C1N(CCC2=CC=C(O)C=C2)CC3=C1C=CC(OC)=C3NCCCCC[2] |
| InChI Key | FMUMUYFMLZGXJR-UHFFFAOYSA-N[2] |
Pharmacological Properties
This compound is a potent and selective agonist for the CB2 receptor, with a lower affinity for the CB1 receptor. This selectivity profile makes it a valuable tool for investigating the therapeutic potential of CB2 receptor activation while minimizing the psychoactive effects associated with CB1 receptor agonism.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Receptor |
| Ki | 0.088 nM | Human CB2[1] |
| Ki | 11 nM | Human CB1[1] |
| Functional Activity | Agonist[1] | CB2 |
The activation of the CB2 receptor by this compound is associated with a range of pharmacological effects, including immunomodulatory, anti-inflammatory, and anti-allergic properties.[2]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These methodologies can be adapted for specific research needs.
Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of this compound for CB1 and CB2 receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]CP55,940).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a non-labeled cannabinoid agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a non-labeled ligand instead of this compound.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software.[3]
cAMP Functional Assay
This protocol describes a method to assess the functional activity of this compound as a CB2 receptor agonist by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
CHO cells stably expressing the human CB2 receptor.
-
This compound.
-
Forskolin.
-
cAMP assay kit (e.g., TR-FRET based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the CB2-expressing CHO cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay buffer and pre-incubate the cells.
-
Add serial dilutions of this compound to the cells and incubate for a specific period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
The agonistic activity of this compound will be observed as an inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the EC50 value to determine the potency of this compound.[4][5]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This protocol details a common in vivo model to evaluate the anti-inflammatory effects of this compound.[6]
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice).[6]
-
This compound.
-
Carrageenan solution (1% in sterile saline).[6]
-
Vehicle for this compound administration.
-
Plethysmometer or calipers to measure paw volume/thickness.[6]
Procedure:
-
Acclimatize the animals for at least one week before the experiment.[6]
-
Administer this compound or the vehicle to the animals via the desired route (e.g., oral, intraperitoneal).
-
After a specific pre-treatment time, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.[7][8]
-
Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[7]
-
Calculate the percentage of inhibition of edema for the this compound treated groups compared to the vehicle control group.
-
At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for further analysis of inflammatory markers (e.g., cytokines, myeloperoxidase).[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of the CB2 receptor and a typical experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: CB2 Receptor Signaling Pathway activated by this compound.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | cannabinoid receptor agonist | CAS# 194358-72-0 | InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. resources.revvity.com [resources.revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. ijbcp.com [ijbcp.com]
- 8. dovepress.com [dovepress.com]
In-Depth Technical Guide: Synthesis and Manufacturing of JTE 7-31
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, manufacturing considerations, and biological context of JTE 7-31, a selective cannabinoid receptor 2 (CB2) agonist. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Compound Data
This compound is a potent and selective agonist for the CB2 receptor, with a significantly lower affinity for the CB1 receptor, minimizing the potential for central nervous system side effects.[1] Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 2-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one |
| CAS Number | 194358-72-0 |
| Chemical Formula | C22H28N2O3 |
| Molecular Weight | 368.47 g/mol |
| Appearance | Solid powder |
Quantitative Biological Data
This compound exhibits high affinity and selectivity for the human CB2 receptor. The following table summarizes its binding affinity.
| Receptor | Binding Affinity (Ki) |
| Human CB1 | 11 nM |
| Human CB2 | 0.088 nM |
Synthesis of this compound
The synthesis of this compound is detailed in the patent literature, specifically in patent WO1997029079. The overall synthetic scheme is depicted below, followed by a detailed experimental protocol.
Synthesis Pathway
References
Errata in Topic Request: JTE 7-31 is a Cannabinoid Receptor Agonist, Not an LPA1 Antagonist
A thorough review of the scientific literature indicates a fundamental discrepancy in the requested topic. The compound JTE 7-31 is consistently identified as a selective cannabinoid receptor 2 (CB2) agonist, not a lysophosphatidic acid receptor 1 (LPA1) antagonist. This technical guide will proceed by presenting the accurate pharmacological profile of this compound, including its mechanism of action, relevant quantitative data, and associated signaling pathways as a CB2 agonist. Information regarding LPA1 antagonists is a separate area of research.
This compound: A Selective Cannabinoid Receptor 2 (CB2) Agonist
This compound is a synthetic compound developed by Japan Tobacco that demonstrates high selectivity and potency as an agonist for the CB2 receptor.[1][2] It is widely used in research to investigate the physiological and pathophysiological roles of the CB2 receptor, particularly in the peripheral nervous system and immune system, with minimal central nervous system side effects.[3]
Quantitative Pharmacological Data
The binding affinity and selectivity of this compound for cannabinoid receptors have been characterized in various studies. The following table summarizes key quantitative data.
| Parameter | Receptor | Value | Species | Notes |
| Ki | CB2 | 0.088 nM | Human | |
| Ki | CB1 | 11 nM | Human | Demonstrates high selectivity for CB2 over CB1.[1][4] |
Mechanism of Action and Signaling Pathways
As a CB2 receptor agonist, this compound activates intracellular signaling cascades upon binding to the receptor, which is a G protein-coupled receptor (GPCR). The CB2 receptor is primarily coupled to Gi/o proteins.[5] Activation of the CB2 receptor by an agonist like this compound typically leads to the following downstream effects:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]
-
Modulation of ion channels: Activation of inwardly rectifying potassium channels and inhibition of calcium channels.[5]
-
Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence cell proliferation, differentiation, and survival.[5][6]
-
Stimulation of phosphoinositide 3-kinase (PI3K) pathways. [5]
The following diagram illustrates the general signaling pathway initiated by this compound binding to the CB2 receptor.
Experimental Protocols
Detailed experimental protocols for characterizing CB2 receptor agonists like this compound typically involve a range of in vitro and in vivo assays.
In Vitro Assays:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors, competitive binding assays are performed using membranes from cells expressing the recombinant human receptors and a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).
-
[³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G proteins upon agonist binding to the receptor. An increase in [³⁵S]GTPγS binding in the presence of the agonist indicates receptor activation.
-
cAMP Accumulation Assays: To confirm the inhibition of adenylyl cyclase, intracellular cAMP levels are measured in cells expressing the CB2 receptor after stimulation with forskolin (an adenylyl cyclase activator) in the presence and absence of this compound.
In Vivo Models:
Due to its anti-inflammatory and immunomodulatory properties, this compound and related compounds have been studied in various animal models of disease, including:[3]
Summary and Conclusion
The available scientific literature unequivocally identifies this compound as a selective CB2 receptor agonist, not an LPA1 antagonist. Its high affinity and selectivity for the CB2 receptor make it a valuable research tool for elucidating the role of this receptor in various physiological and pathological processes, particularly those related to inflammation and the immune response. Any further investigation into this compound should be based on its activity at cannabinoid receptors. For research related to LPA1 antagonism, a different class of compounds should be investigated.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [a.osmarks.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 5. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
JTE-7-31: A Technical Whitepaper on the Selective CB2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTE-7-31 is a potent and selective agonist for the cannabinoid receptor type 2 (CB2), a key target in the modulation of immune and inflammatory responses. Developed by Japan Tobacco, this isoindolin-1-one derivative has demonstrated high affinity for the CB2 receptor with significant selectivity over the cannabinoid receptor type 1 (CB1), suggesting a therapeutic potential devoid of the psychoactive effects associated with CB1 activation. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of JTE-7-31, including detailed experimental protocols and a summary of its signaling pathways.
Discovery and History
JTE-7-31 was first disclosed in patents filed by Japan Tobacco Inc. in the late 1990s, including international patent application WO 1997/029079 and US patent 6017919.[1] These documents describe a series of novel isoindolin-1-one derivatives, among which JTE-7-31 was identified as a potent ligand for cannabinoid receptors. The inventors, Inaba T., Kaya T., and Iwamura H., are credited with its discovery. The primary aim of its development was to create a selective CB2 agonist for therapeutic use, particularly in inflammatory and immune-related disorders.[1]
Chemical Properties and Synthesis
JTE-7-31, with the chemical name 2-[2-(4-hydroxyphenyl)ethyl]-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one, is a synthetic small molecule.[1]
Table 1: Physicochemical Properties of JTE-7-31
| Property | Value |
| IUPAC Name | 2-[2-(4-hydroxyphenyl)ethyl]-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one |
| Molecular Formula | C₂₂H₂₈N₂O₃ |
| Molecular Weight | 368.47 g/mol |
| CAS Number | 194358-72-0 |
Source: --INVALID-LINK--
Synthesis of JTE-7-31
The synthesis of JTE-7-31, as inferred from the general methods described in the patent literature for isoindolin-1-one derivatives, involves a multi-step process. A detailed, step-by-step protocol for the specific synthesis of JTE-7-31 is not publicly available in peer-reviewed literature; however, the general synthetic route can be outlined as follows:
Pharmacological Profile
JTE-7-31 is characterized by its high binding affinity and selectivity for the CB2 receptor.
Binding Affinity
The primary pharmacological data for JTE-7-31 comes from radioligand binding assays.
Table 2: Binding Affinity of JTE-7-31 for Human Cannabinoid Receptors
| Receptor | Kᵢ (nM) |
| CB1 | 11 |
| CB2 | 0.088 |
Source: --INVALID-LINK--[1]
This represents a greater than 125-fold selectivity for the CB2 receptor over the CB1 receptor.
Functional Activity
Mechanism of Action and Signaling Pathway
As a CB2 receptor agonist, JTE-7-31 initiates a cascade of intracellular signaling events upon binding to the receptor. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.
Activation of the Gαi/o subunit by JTE-7-31 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). The dissociated Gβγ subunits can, in turn, modulate other downstream effectors, including mitogen-activated protein kinase (MAPK) pathways and phosphoinositide 3-kinase (PI3K)/Akt signaling. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis.
Experimental Protocols
Detailed experimental protocols for JTE-7-31 are not widely published. However, based on standard methodologies for cannabinoid receptor ligands, the following protocols can be outlined.
Radioligand Binding Assay (Hypothetical for JTE-7-31)
This protocol is a generalized procedure for determining the binding affinity of a test compound for the CB2 receptor.
Materials:
-
Cell membranes expressing human CB2 receptors (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist)
-
Test compound: JTE-7-31
-
Non-specific binding control: 10 µM unlabeled WIN 55,212-2
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of JTE-7-31 in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand ([³H]CP55,940 at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ of JTE-7-31. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay (Hypothetical for JTE-7-31)
This generalized protocol measures the ability of an agonist to inhibit adenylyl cyclase activity.
Materials:
-
CHO or HEK293 cells stably expressing the human CB2 receptor
-
Forskolin
-
Test compound: JTE-7-31
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)
-
Cell culture medium and reagents
Procedure:
-
Seed the CB2-expressing cells in a suitable multi-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of JTE-7-31 for a defined period.
-
Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase) for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and determine the EC₅₀ value for JTE-7-31's inhibition of forskolin-stimulated cAMP production.
In Vivo Studies and Therapeutic Potential
While specific in vivo studies for JTE-7-31 are not extensively reported in peer-reviewed literature, its high selectivity for the CB2 receptor suggests potential therapeutic applications in a range of inflammatory and autoimmune conditions. The related CB2 inverse agonist, JTE-907, has been shown to have anti-inflammatory effects in a mouse model of carrageenan-induced paw edema.[2] It is hypothesized that a potent CB2 agonist like JTE-7-31 would exhibit similar or more pronounced anti-inflammatory effects.
Conclusion
JTE-7-31 is a valuable research tool for investigating the role of the CB2 receptor in various physiological and pathological processes. Its high affinity and selectivity make it a promising lead compound for the development of novel therapeutics targeting inflammatory and immune-mediated diseases, without the undesirable psychoactive side effects of CB1 agonists. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.
Clinical Trials
To date, there is no publicly available information on any clinical trials involving JTE-7-31. Its development status remains proprietary to Japan Tobacco Inc.
References
JTE 7-31: An In-Depth In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE 7-31 is a synthetic compound identified as a selective cannabinoid receptor 2 (CB2) agonist.[1][2] The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological and pathological processes. The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and peripheral tissues. This distribution makes the CB2 receptor an attractive therapeutic target for inflammatory and immunomodulatory applications, with a reduced risk of central nervous system side effects. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, and outlines detailed protocols for key experimental assays.
Data Presentation
Table 1: this compound Binding Affinity
| Receptor | Ligand | Ki (nM) | Species | Source |
| CB1 | This compound | 11 | Human | [1][2] |
| CB2 | This compound | 0.088 | Human | [1][2] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Signaling Pathways
As a CB2 receptor agonist, this compound is expected to modulate intracellular signaling cascades upon receptor binding. CB2 receptors are primarily coupled to inhibitory G-proteins of the Gi/o family. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, CB2 receptor activation can lead to the modulation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring the displacement of a radiolabeled ligand.
Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 10-20 µg of protein).
-
Radiolabeled CB2 ligand (e.g., [3H]CP55,940) at a concentration near its Kd.
-
Increasing concentrations of this compound or vehicle control.
-
For non-specific binding control, add a high concentration of a non-radiolabeled, high-affinity CB2 ligand.
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Detailed Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing the CB2 receptor as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 10-20 µg of protein).
-
Assay buffer containing GDP (to ensure G-proteins are in their inactive state).
-
Increasing concentrations of this compound or vehicle control.
-
For basal binding, add buffer without any agonist.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Pre-incubate the plate for a short period.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).
-
-
Separation and Detection:
-
Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific [35S]GTPγS binding as a function of the logarithm of the this compound concentration.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response) by non-linear regression analysis.
-
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to modulate the intracellular levels of cyclic AMP (cAMP). For a CB2 agonist acting through Gi/o, a decrease in forskolin-stimulated cAMP levels is expected.
Detailed Methodology:
-
Cell Culture:
-
Seed cells expressing the CB2 receptor (e.g., CHO-K1 cells) in a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound or vehicle control to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined time (e.g., 30 minutes).
-
-
Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
Plot the measured cAMP levels as a function of the logarithm of the this compound concentration.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production) and the maximum inhibition by non-linear regression analysis.
-
Conclusion
This compound is a potent and highly selective CB2 receptor agonist, as demonstrated by its in vitro binding affinity. Its pharmacological profile suggests potential for therapeutic applications in inflammatory and immune-related disorders, warranting further investigation into its functional activity and downstream signaling effects. The experimental protocols provided in this guide offer a framework for the comprehensive in vitro characterization of this compound and other novel cannabinoid receptor ligands. Further studies are required to fully elucidate the functional efficacy (EC50 and Emax) of this compound in various functional assays and to explore its impact on cytokine release in relevant immune cell models.
References
An In-depth Technical Guide to JTE 7-31 (CAS number 194358-72-0)
This technical guide provides a comprehensive overview of JTE 7-31, a selective cannabinoid receptor 2 (CB2) agonist. The information is intended for researchers, scientists, and professionals involved in drug development and cannabinoid receptor research. This document details the compound's physicochemical properties, biological activity, and key experimental protocols for its characterization.
Physicochemical Properties and Quantitative Data
This compound is a potent and selective agonist for the CB2 receptor. Its chemical and physical properties, along with its binding affinity for cannabinoid receptors, are summarized below.
| Property | Value | Reference |
| CAS Number | 194358-72-0 | |
| Chemical Name | 2-[2-(4-hydroxyphenyl)ethyl]-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one | [1] |
| Molecular Formula | C₂₂H₂₈N₂O₃ | [1] |
| Molecular Weight | 368.47 g/mol | [1] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO and ethanol |
Table 1: Physicochemical Properties of this compound
| Receptor | Ligand | Kᵢ (nM) | Species | Cell Line/Tissue | Reference |
| CB1 | This compound | 11 | Human | Not Specified | [2] |
| CB2 | This compound | 0.088 | Human | Not Specified | [2] |
| CB2 | JTE-907 | 35.9 | Human | CHO cells | [3] |
| CB2 | JTE-907 | 1.55 | Mouse | CHO cells | [3] |
| CB2 | JTE-907* | 0.38 | Rat | Splenocytes | [3] |
*JTE-907 is a close structural analog of this compound and is often used in studies to represent its activity.
Table 2: Binding Affinity of this compound and its Analog JTE-907 for Cannabinoid Receptors
Biological Activity and Mechanism of Action
This compound is a selective CB2 receptor agonist, exhibiting potent immunomodulatory, anti-inflammatory, and anti-allergic properties.[4] Its selectivity for the peripheral CB2 receptor over the central CB1 receptor minimizes central nervous system side effects.[4]
The mechanism of action for CB2 receptor agonists typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. However, the close analog JTE-907 has been characterized as an inverse agonist at the CB2 receptor, causing an increase in forskolin-stimulated cAMP production in CHO cells expressing the human and mouse CB2 receptors.[3] This suggests that the signaling pathway may be more complex than simple agonism.
Furthermore, studies with JTE-907 in pancreatic islets have revealed a Gq-coupled signaling pathway that is independent of both CB2 and the orphan receptor GPR55.[2][5] This pathway involves the activation of phospholipase C, leading to the generation of inositol phosphates and subsequent mobilization of intracellular calcium.[5] In the context of the immune system, JTE-907 has been shown to drive the differentiation of T cells towards a regulatory T cell (Treg) phenotype through a signaling pathway involving the phosphorylation of p38 and activation of STAT5A.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound and its analogs.
Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CB2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human CB2 receptor.
-
Membrane preparation from the transfected cells.
-
Radioligand: [³H]CP55,940.
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., high concentration of a known CB2 ligand like WIN 55,212-2).
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
96-well plates.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]CP55,940), and either the assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by plotting the percentage of specific binding against the log concentration of the test compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Production Assay
This protocol is used to determine the functional activity of a compound at the CB2 receptor by measuring its effect on cAMP levels.
Materials:
-
CHO cells stably expressing the human or mouse CB2 receptor.
-
Forskolin.
-
Test compound (e.g., JTE-907).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX).
Procedure:
-
Seed the CB2-expressing CHO cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with the phosphodiesterase inhibitor for 30 minutes.
-
Add the test compound at various concentrations to the cells and incubate for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ or IC₅₀ value.
Carrageenan-Induced Mouse Paw Edema Assay
This in vivo assay is used to evaluate the anti-inflammatory activity of a compound.
Materials:
-
Male ICR mice (or other suitable strain).
-
Carrageenan solution (1% in saline).
-
Test compound (e.g., JTE-907) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Pletysmometer or calipers to measure paw volume/thickness.
Procedure:
-
Administer the test compound orally or via another appropriate route to the mice.
-
After a specified pre-treatment time (e.g., 1 hour), inject a small volume of carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle-treated control group.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound and its analog, JTE-907.
References
- 1. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE 7-31: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JTE 7-31, a selective cannabinoid receptor 2 (CB2) agonist. This document covers its core molecular properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Core Molecular Properties
This compound is a potent and selective agonist for the CB2 receptor, demonstrating significant research interest for its potential immunomodulatory and anti-inflammatory properties.[1] Its fundamental molecular characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C22H28N2O3 | [2] |
| Molecular Weight | 368.47 g/mol | |
| Binding Affinity (Ki) | CB1: 11 nM, CB2: 0.088 nM | [2][3] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on immune cells. As a CB2 agonist, this compound is involved in modulating inflammatory responses.
The canonical signaling pathway for CB2 receptor activation involves coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Furthermore, CB2 receptor activation can lead to the modulation of mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. The Gβγ subunits of the Gi/o protein can also be involved in downstream signaling, potentially leading to increased intracellular calcium levels.
A proposed signaling pathway for CB2 receptor agonists is depicted below:
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization of this compound.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 and CB2 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940.
-
This compound (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]CP-55,940, and the various concentrations of this compound.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the effect of this compound on cAMP production.
Materials:
-
Cells expressing the CB2 receptor.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based).
-
Cell lysis buffer.
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified period.
-
Stimulate the cells with forskolin to activate adenylyl cyclase.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Determine the effect of this compound on forskolin-stimulated cAMP production. A decrease in cAMP levels indicates an agonistic effect through Gi/o coupling.
References
Methodological & Application
JTE 7-31: Application Notes and Experimental Protocols for a Selective Cannabinoid Receptor 2 (CB2) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE 7-31 is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2), with a significantly lower affinity for the Cannabinoid Receptor 1 (CB1).[1] This selectivity makes it a valuable research tool for investigating the therapeutic potential of CB2 receptor activation, which is primarily expressed in immune cells and peripheral tissues. Activation of the CB2 receptor is associated with immunomodulatory and anti-inflammatory effects, making this compound a compound of interest for studying various pathological conditions, including inflammatory diseases, neuropathic pain, and neurodegenerative disorders. These application notes provide detailed protocols for in vitro and in vivo experimental designs to facilitate the investigation of this compound's pharmacological properties.
Physicochemical Properties and Formulation
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₈N₂O₃ |
| Molecular Weight | 368.47 g/mol |
| CAS Number | 194358-72-0 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Table 1: Physicochemical properties of this compound.
Preparation of Stock Solutions and Formulations
In Vitro Stock Solution (10 mM in DMSO): To prepare a 10 mM stock solution, dissolve 3.68 mg of this compound in 1 mL of dimethyl sulfoxide (DMSO). Vortex thoroughly to ensure complete dissolution. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
In Vivo Formulation (Oral Gavage): For oral administration in mouse models, this compound can be formulated as a suspension. A common vehicle is 0.5% carboxymethyl cellulose (CMC) with 0.25% Tween 80 in sterile water. To prepare, first, create a paste of the required amount of this compound with a small volume of the vehicle. Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension. Prepare fresh on the day of the experiment.[2]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound, providing a basis for experimental design.
| Parameter | Receptor | Value | Species | Assay Type |
| Kᵢ (inhibition constant) | CB2 | 0.088 nM | Not Specified | Radioligand Binding Assay |
| Kᵢ (inhibition constant) | CB1 | 11 nM | Not Specified | Radioligand Binding Assay |
Table 2: Binding affinity of this compound for cannabinoid receptors.[1]
Signaling Pathways and Experimental Workflows
Activation of the CB2 receptor by this compound primarily initiates intracellular signaling through the Gαi/o subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, can be modulated.
Caption: CB2 Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
In Vitro Assays
1. CB2 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol determines the binding affinity (Kᵢ) of this compound for the CB2 receptor.
-
Materials:
-
Cell membranes from cells expressing the human CB2 receptor (e.g., CHO-CB2 or HEK293-CB2).
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).
-
Non-specific binding control: A high concentration of a non-labeled CB2 ligand (e.g., WIN 55,212-2).
-
This compound at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% BSA, pH 7.4.
-
Scintillation cocktail and a scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well), [³H]CP55,940 (at a concentration near its Kₑ), and either this compound, vehicle, or the non-specific binding control.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ of this compound. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
-
Materials:
-
Cells expressing the CB2 receptor (e.g., CHO-CB2 or HEK293-CB2).
-
Forskolin (an adenylyl cyclase activator).
-
This compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
-
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with forskolin (typically 1-10 µM) for 15-30 minutes to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Generate a dose-response curve and calculate the EC₅₀ value for this compound's inhibition of forskolin-stimulated cAMP production.
-
3. MAPK/ERK Activation Assay (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of ERK1/2.
-
Materials:
-
CB2 receptor-expressing cells.
-
This compound.
-
Lysis buffer, primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2, and a secondary antibody.
-
Western blotting equipment and reagents.
-
-
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations for different time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against p-ERK, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total ERK for normalization.
-
Quantify the band intensities to determine the p-ERK/total ERK ratio.
-
4. Cytokine Production Assay (ELISA)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7).
-
Lipopolysaccharide (LPS) to induce an inflammatory response.
-
This compound.
-
ELISA kits for TNF-α and IL-6.
-
-
Protocol:
-
Plate the immune cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Mice
This is a classic model of acute inflammation to evaluate the anti-inflammatory effects of this compound.[3]
-
Animals: Male Swiss albino mice (25-30 g).
-
Materials:
-
This compound formulated for oral administration.
-
1% (w/v) carrageenan solution in sterile saline.
-
Plethysmometer or calipers to measure paw volume/thickness.
-
-
Protocol:
-
Acclimatize mice for at least one week.
-
Administer this compound (e.g., 1, 10, 30 mg/kg) or vehicle orally 60 minutes before carrageenan injection. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
Measure the initial volume of the right hind paw.
-
Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
2. Dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity in Mice
This model is used to assess the effect of this compound on T-cell mediated inflammation. A similar compound, JTE-907, has shown efficacy in this model.[4]
-
Animals: BALB/c mice.
-
Materials:
-
This compound formulated for oral administration.
-
DNFB solution.
-
-
Protocol:
-
Sensitization: On day 0, sensitize mice by applying a DNFB solution to a shaved area of the abdomen.
-
Challenge: On day 5, challenge the mice by applying a lower concentration of DNFB solution to the ear.
-
Treatment: Administer this compound orally at selected doses (e.g., 0.1-10 mg/kg) daily from day 0 to day 5 or just before the challenge.
-
Measurement: Measure ear swelling at 24 and 48 hours after the challenge using a caliper.
-
Calculate the percentage of inhibition of ear swelling compared to the vehicle-treated group.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the CB2 receptor in various physiological and pathological processes. The protocols provided herein offer a framework for researchers to investigate its binding characteristics, intracellular signaling, and in vivo efficacy. Appropriate optimization of experimental conditions, including cell types, compound concentrations, and animal models, is recommended to achieve robust and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | cannabinoid receptor agonist | CAS# 194358-72-0 | InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Involvement of cannabinoid CB(2) receptor-mediated response and efficacy of cannabinoid CB(2) receptor inverse agonist, JTE-907, in cutaneous inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE 7-31 In Vivo Administration Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available information regarding the in vivo administration of the cannabinoid receptor 2 (CB2) agonist, JTE 7-31. It is important to note that while general formulation guidelines for this compound are available, specific in vivo studies detailing its administration, dosage, and efficacy are not readily found in the public domain. Much of the available in vivo data pertains to a closely related compound, JTE-907 , which is a selective CB2 inverse agonist.[1][2][3] The protocols and data presented below for JTE-907 can serve as a valuable starting point for designing in vivo studies with this compound, but researchers should undertake their own dose-finding and formulation optimization studies.
Overview of this compound
This compound is a selective agonist for the cannabinoid receptor 2 (CB2).[4] The CB2 receptor is primarily expressed on immune cells, and its activation is associated with anti-inflammatory and immunomodulatory effects. This makes this compound a compound of interest for research into inflammatory diseases.
In Vivo Formulation Guidance for this compound
A commercial supplier, InvivoChem, provides several formulation options for this compound for both injectable and oral administration routes.[5] The choice of formulation will depend on the specific experimental design, including the desired route of administration and dosing volume.
Injectable Formulations (IP, IV, IM, SC)
The following are example formulations for preparing this compound for injection. It is recommended to prepare these solutions fresh for each experiment.
Table 1: Example Injectable Formulations for this compound [5]
| Formulation Components | Ratio (v/v/v) | Preparation Notes |
| DMSO : Tween 80 : Saline | 10 : 5 : 85 | Dissolve this compound in DMSO first, then add Tween 80 and finally saline. |
| DMSO : PEG300 : Tween 80 : Saline | 10 : 40 : 5 : 45 | Dissolve this compound in DMSO, add PEG300 and Tween 80, then add saline. |
| DMSO : Corn oil | 10 : 90 | Dissolve this compound in DMSO and then mix with corn oil. |
Oral Formulations
For oral administration, this compound can be suspended or dissolved in various vehicles.
Table 2: Example Oral Formulations for this compound [5]
| Formulation | Preparation Notes |
| Suspend in 0.5% Carboxymethyl cellulose (CMC) Na | Prepare a 0.5% CMC Na solution in distilled water and then suspend this compound. |
| Dissolved in PEG400 | Ensure complete dissolution. |
| Suspend in 0.2% Carboxymethyl cellulose | Prepare a 0.2% CMC solution in distilled water and then suspend this compound. |
| Dissolve in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | First prepare the vehicle solution, then add this compound. |
| Mixing with food powders | For voluntary oral administration. |
In Vivo Administration Protocols for the Related Compound JTE-907
The following protocols are based on published studies using JTE-907 and can be adapted for this compound with appropriate validation.
Study of Anti-Pruritic Effects in a Mouse Model of Atopic Dermatitis
This study investigated the effect of oral administration of JTE-907 on spontaneous scratching in NC mice, a model for atopic dermatitis.[6]
Experimental Protocol:
-
Animal Model: Male NC/Nga mice with chronic dermatitis.
-
Compound Preparation: JTE-907 was suspended in 0.5% methylcellulose.
-
Administration:
-
Route: Oral gavage.
-
Dosage: 1 and 10 mg/kg/day.
-
Frequency: Once daily.
-
Duration: 20 days.
-
-
Outcome Measures: Spontaneous scratching behavior and cutaneous nerve activity were monitored.
Quantitative Data Summary for JTE-907:
Table 3: Efficacy of Oral JTE-907 in a Mouse Model of Atopic Dermatitis [6]
| Dosage (mg/kg/day) | Effect on Scratching | Effect on Dermatitis | Adverse Effects Noted |
| 1 | Suppression | No significant effect | None reported |
| 10 | Suppression | Tendency to alleviate | None reported |
Study of Anti-Inflammatory Effects in a Mouse Model of Colitis
This research explored the immunomodulatory effects of JTE-907 in a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in mice.[2]
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice with DNBS-induced colitis.
-
Compound Preparation: JTE-907 was prepared for oral administration (vehicle not specified).
-
Administration:
-
Route: Oral.
-
Dosage: Not explicitly stated in the abstract, but the study focused on the effects after 24 and 48 hours and with longer-term treatment.
-
Frequency: Daily.
-
-
Outcome Measures: Body weight loss, disease score, NF-κB activation, and expression of adhesion molecules.
Key Findings for JTE-907:
-
Oral administration of JTE-907 resulted in less severe colitis.
-
Treated mice showed reduced body weight loss and a lower disease score.
-
JTE-907 prevented NF-κB activation and reduced the expression of adhesion molecules.
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor 2 (CB2) Signaling
This compound, as a CB2 agonist, is expected to activate downstream signaling pathways that modulate immune cell function. The activation of CB2 receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can, in turn, affect various cellular processes, including cytokine release and immune cell proliferation and migration.
Caption: Simplified signaling pathway of the CB2 receptor agonist this compound.
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study investigating the efficacy of a compound like this compound in a disease model.
Caption: A general experimental workflow for in vivo compound testing.
Conclusion
References
- 1. JTE-907 - Wikipedia [en.wikipedia.org]
- 2. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | cannabinoid receptor agonist | CAS# 194358-72-0 | InvivoChem [invivochem.com]
- 6. The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTE 7-31 Dosage in Mouse Models
A Note to Researchers: Extensive literature searches did not yield specific in vivo dosage and administration protocols for JTE 7-31 in mouse models. However, substantial data is available for its close structural analog, JTE-907, which is also a selective cannabinoid receptor 2 (CB2) ligand. This document provides detailed application notes and protocols for JTE-907 based on published studies, which can serve as a valuable starting point for designing experiments with this compound. It is crucial to perform dose-response studies to determine the optimal dosage for this compound in your specific mouse model.
Introduction
JTE-907 is a selective inverse agonist for the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells.[1] Its anti-inflammatory properties have been demonstrated in various mouse models.[1][2][3][4][5] These application notes provide a summary of JTE-907 dosages and detailed experimental protocols from key studies to guide researchers in their experimental design.
Data Presentation: JTE-907 Dosage in Mouse Models
The following table summarizes the effective oral dosages of JTE-907 in different mouse models of inflammation.
| Mouse Model | Strain | Administration Route | Dosage Range | Dosing Frequency | Key Findings | Reference |
| Dinitrofluorobenzene (DNFB)-induced Ear Swelling | Not Specified | Oral | 0.1 - 10 mg/kg | Single dose | Significant inhibition of ear swelling. | [4] |
| Atopic Dermatitis | NC mice | Oral | 1 and 10 mg/kg/day | Daily for 20 days | Suppression of spontaneous scratching and cutaneous nerve activity. | [3] |
| Dinitrobenzene sulfonic acid (DNBS)-induced Colitis | Not Specified | Oral | Not specified, but effective | Not specified | Ameliorated colitis symptoms, reduced body weight loss, and prevented NF-κB activation. | [2] |
| Carrageenan-induced Paw Edema | Not Specified | Oral | Not specified, but effective | Not specified | Dose-dependent inhibition of paw edema. | [5][6] |
Signaling Pathway
JTE-907 acts as an inverse agonist at the CB2 receptor. This means that it binds to the receptor and reduces its basal level of activity. The CB2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, JTE-907 is proposed to stabilize the inactive conformation of the CB2 receptor, leading to an increase in cAMP levels, which contributes to its anti-inflammatory effects.
Experimental Protocols
Carrageenan-Induced Paw Edema
This protocol is a standard method for evaluating acute inflammation.[7][8][9][10][11]
Experimental Workflow:
References
- 1. JTE-907 - Wikipedia [en.wikipedia.org]
- 2. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of cannabinoid CB(2) receptor-mediated response and efficacy of cannabinoid CB(2) receptor inverse agonist, JTE-907, in cutaneous inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Sphingosine-1-Phosphate (S1P) Receptor Modulation in Cell Culture
A Clarification on JTE Compounds for S1P and Cannabinoid Receptor Research
It is important for researchers to distinguish between two similarly named compounds from Japan Tobacco, JTE 7-31 and JTE-013, as they target different signaling pathways. This compound is a selective agonist for the cannabinoid receptor 2 (CB2), with a high affinity (Ki of 0.088 nM) and still appreciable affinity for the CB1 receptor (Ki of 11 nM).[1] In contrast, JTE-013 is a selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2), with an IC50 of 17.6 nM for inhibiting S1P binding to human S1P2 receptors. This document will primarily focus on the application and protocols for JTE-013 as an S1P2 receptor antagonist, in line with the interest in S1P signaling. A brief overview of this compound will also be provided for clarity.
Application Notes: JTE-013, a Selective S1P2 Receptor Antagonist
Introduction
JTE-013 is a potent and selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2), a G protein-coupled receptor involved in a variety of cellular processes. S1P2 activation is linked to the regulation of cell migration, inflammation, and angiogenesis.[2][3] JTE-013 is a valuable tool for in vitro studies aimed at elucidating the role of S1P2 signaling in various physiological and pathological conditions, including cancer, inflammation, and regenerative medicine.
Mechanism of Action
JTE-013 competitively inhibits the binding of sphingosine-1-phosphate (S1P) to the S1P2 receptor. The S1P2 receptor couples to multiple G proteins, including Gαi, Gαq, and Gα12/13, leading to the activation of downstream signaling pathways such as Rho, PLC, and PI3K/Akt.[2] By blocking S1P binding, JTE-013 can inhibit these downstream signaling events. For instance, in murine bone marrow stromal cells (BMSCs), JTE-013 treatment has been shown to suppress PI3K, MAPKs, and NF-κB signaling pathways.[4] Interestingly, in some cellular contexts, JTE-013 has been observed to have off-target effects or to act as an agonist at other receptors, such as S1PR1, which should be considered when interpreting results.[5]
Applications in Cell Culture
-
Inhibition of Cancer Cell Migration and Invasion: S1P2 signaling has been implicated in the regulation of cancer cell motility. JTE-013 can be used to investigate the role of S1P2 in these processes in various cancer cell lines.
-
Modulation of Inflammatory Responses: S1P2 is involved in inflammatory signaling. JTE-013 has been shown to reduce inflammatory cytokine release by inhibiting NF-κB, PI3K, and MAPK signaling pathways.[2]
-
Study of Angiogenesis: The role of S1P2 in angiogenesis is complex. JTE-013 has been reported to enhance S1P-induced angiogenesis in vivo, suggesting an inhibitory role for S1P2 in this process.
-
Promotion of Osteogenesis: In murine bone marrow stromal cells, JTE-013 has been demonstrated to promote osteogenesis by increasing vesicle trafficking and activating Wnt/Ca2+ and BMP/Smad signaling pathways.[6][7]
Quantitative Data Summary
| Compound | Target | Action | IC50 / Ki | Cell Line / System | Reference |
| JTE-013 | S1P2 | Antagonist | IC50: 17.6 nM | Human S1P2 receptors | |
| This compound | CB2 | Agonist | Ki: 0.088 nM | Cannabinoid Receptor 2 | [1] |
| This compound | CB1 | Agonist | Ki: 11 nM | Cannabinoid Receptor 1 | [1] |
Experimental Protocols: JTE-013 Treatment in Cell Culture
Protocol 1: General Cell Culture Treatment with JTE-013
This protocol provides a general guideline for treating adherent cell lines with JTE-013. Specific concentrations and incubation times should be optimized for each cell line and experimental endpoint.
Materials:
-
JTE-013 (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Adherent cells of interest
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
Procedure:
-
Preparation of JTE-013 Stock Solution:
-
Prepare a high-concentration stock solution of JTE-013 in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.08 mg of JTE-013 (MW: 408.29 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the JTE-013 stock solution.
-
Prepare serial dilutions of the JTE-013 stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to treat cells with 1 µM, 5 µM, and 10 µM JTE-013, prepare the corresponding dilutions from the 10 mM stock.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the prepared JTE-013 working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest JTE-013 concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, trypan blue exclusion), migration/invasion assays (e.g., wound healing, transwell assay), protein expression analysis (e.g., Western blotting), or gene expression analysis (e.g., qRT-PCR).
-
Protocol 2: Wound Healing Assay to Assess Cell Migration
This protocol details a common method to evaluate the effect of JTE-013 on cell migration.
Materials:
-
Cells cultured to a confluent monolayer in 6-well plates
-
P200 pipette tips
-
Complete cell culture medium with and without JTE-013 (and vehicle control)
-
Microscope with a camera
Procedure:
-
Create the "Wound":
-
Once cells have reached 100% confluency, use a sterile P200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Gently wash the well with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh complete medium containing the desired concentrations of JTE-013 or the vehicle control to the respective wells.
-
-
Image Acquisition:
-
Immediately after treatment (time 0), capture images of the wound at predefined locations in each well.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width of the wound at multiple points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition relative to the initial wound width.
-
Compare the migration rates between JTE-013-treated cells and the vehicle control.
-
Visualizations
Caption: S1P2 signaling pathway and the inhibitory action of JTE-013.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling | MDPI [mdpi.com]
- 5. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: JTE 7-31
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE 7-31 is a synthetic cannabinoid that acts as a selective agonist for the Cannabinoid Receptor 2 (CB2), with a notable but lower affinity for the Cannabinoid Receptor 1 (CB1).[1][2] Its selectivity for the CB2 receptor, which is primarily expressed in peripheral tissues and immune cells, makes this compound a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes, including inflammation, immune response, and pain, while minimizing the psychoactive effects associated with CB1 receptor activation.[2] These application notes provide detailed protocols for the preparation, storage, and application of this compound in common experimental settings.
Physicochemical and Binding Properties
This compound is a solid at room temperature.[3] Its molecular formula is C22H28N2O3, with a molecular weight of 368.47 g/mol .[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H28N2O3 | [3] |
| Molecular Weight | 368.47 g/mol | [4] |
| CAS Number | 194358-72-0 | [1] |
| Appearance | Solid | [3] |
| Purity | >98% | [4] |
Table 2: Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Reference |
| Human CB2 | 0.088 | [1][4] |
| Human CB1 | 11 | [1][4] |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring experimental reproducibility.
Solvents and Solubility
This compound is soluble in dimethyl sulfoxide (DMSO).[4] For in vivo applications, various formulations using co-solvents and surfactants are necessary due to its low aqueous solubility.[3]
Storage Conditions
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| In Solvent (DMSO) | -80°C | 6 months | [3] |
| -20°C | 1 month | [3] |
Note: Avoid repeated freeze-thaw cycles of stock solutions. It is recommended to aliquot the stock solution into single-use volumes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in an appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -20°C or -80°C as recommended in Table 3.
Protocol 2: General Protocol for In Vitro Cell Treatment
Materials:
-
Cells expressing CB2 receptors (e.g., CHO-CB2, HEK293-CB2, or immune cells)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density suitable for the specific assay.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
-
On the day of the experiment, prepare the working solutions of this compound by diluting the stock solution in serum-free or complete cell culture medium to the desired final concentrations. Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Remove the existing culture medium from the cells and wash once with sterile PBS.
-
Add the prepared working solutions of this compound to the cells.
-
Incubate the cells for the desired period, as determined by the specific experimental requirements.
Protocol 3: cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production, a hallmark of Gᵢ-coupled receptor activation.
Materials:
-
CB2-expressing cells
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Prepare and seed cells as described in Protocol 2.
-
On the day of the assay, prepare this compound working solutions at 2x the final concentration in stimulation buffer (containing a PDE inhibitor like IBMX).
-
Prepare a 2x forskolin solution in stimulation buffer.
-
Remove the culture medium and pre-incubate the cells with the this compound working solutions for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the 2x forskolin solution to the wells to stimulate adenylyl cyclase. The final concentration of forskolin should be optimized for the cell line used.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀.
Protocol 4: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following CB2 receptor activation, which can occur through Gq coupling or β-arrestin-mediated pathways in some cellular contexts.
Materials:
-
CB2-expressing cells
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare this compound working solutions at various concentrations.
-
Use a fluorescence plate reader with an integrated liquid handling system to measure the baseline fluorescence.
-
Add the this compound working solutions to the wells and immediately begin measuring the change in fluorescence over time.
-
Analyze the data by calculating the peak fluorescence response and plot it against the log of the this compound concentration to determine the EC₅₀.
Signaling Pathway
Activation of the CB2 receptor by this compound initiates a cascade of intracellular signaling events. The CB2 receptor is primarily coupled to Gᵢ/₀ proteins.
Upon binding of this compound, the Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunits can activate other downstream effectors, including mitogen-activated protein kinase (MAPK) pathways (such as ERK, JNK, and p38) and the PI3K/Akt pathway.[5][6] These signaling cascades ultimately modulate the activity of transcription factors, leading to changes in gene expression, which underlie the immunomodulatory and anti-inflammatory effects of CB2 receptor agonists.[2]
Disclaimer
This document is intended for research use only. The protocols provided are for guidance and may require optimization for specific experimental conditions and cell types. Always refer to the manufacturer's safety data sheet (SDS) for handling and safety information.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | cannabinoid receptor agonist | CAS# 194358-72-0 | InvivoChem [invivochem.com]
- 4. theclinivex.com [theclinivex.com]
- 5. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
JTE 7-31: Application Notes and Protocols for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE 7-31 is a selective agonist for the Cannabinoid Receptor 2 (CB2), a key component of the endocannabinoid system primarily expressed on immune cells.[1][2][3] Activation of the CB2 receptor is a promising therapeutic strategy for a variety of inflammatory conditions, as it can modulate immune cell functions and potentially reduce inflammatory responses without the psychoactive effects associated with Cannabinoid Receptor 1 (CB1) activation.[1][2] These application notes provide an overview of this compound's mechanism of action, protocols for its use in common in vivo inflammation models, and a summary of its potential anti-inflammatory effects.
While direct, publicly available in vivo dose-response data for this compound in inflammation models is limited, the information presented here is based on the well-established anti-inflammatory role of CB2 receptor agonists and data from structurally related compounds. Researchers are encouraged to use this document as a guide to design and optimize their own experiments.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides binding affinity data to characterize its receptor interaction. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Species |
| Human CB2 | 0.088 | Human |
| Human CB1 | 11 | Human |
Source: This data indicates that this compound is a potent and selective CB2 receptor agonist.
Signaling Pathway
Activation of the CB2 receptor by an agonist like this compound initiates a signaling cascade that can lead to the modulation of inflammatory responses. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This can subsequently affect the activity of protein kinase A (PKA) and downstream transcription factors. Additionally, CB2 receptor activation can modulate the activity of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, which are crucial regulators of inflammatory gene expression.[4][5] By influencing these pathways, CB2 agonists can alter the production and release of pro-inflammatory cytokines and chemokines.[6][7][8]
Caption: this compound signaling pathway in immune cells.
Experimental Protocols
The following are detailed protocols for two common in vivo models of inflammation that can be used to evaluate the anti-inflammatory effects of this compound.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model of acute inflammation.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, and saline)[9]
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle control
-
This compound (multiple dose levels, e.g., 1, 10, 30 mg/kg, administered orally or intraperitoneally)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, this compound, or positive control 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0 (immediately before carrageenan injection), 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Optional Endpoints: At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis or measurement of inflammatory mediators (e.g., cytokines, myeloperoxidase activity).
Caption: Experimental workflow for carrageenan-induced paw edema.
Collagen-Induced Arthritis (CIA) in Rodents
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.
Materials:
-
This compound
-
Vehicle
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
DBA/1 mice or Lewis rats
-
Calipers
Procedure:
-
Animal Acclimatization: As described above.
-
Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen in IFA. Administer a booster injection of 100 µL intradermally at a different site near the base of the tail.
-
Treatment Protocol:
-
Prophylactic: Begin daily administration of vehicle or this compound (multiple doses) from day 21 (booster immunization) until the end of the study (e.g., day 42).
-
Therapeutic: Begin daily administration of vehicle or this compound after the onset of clinical signs of arthritis (e.g., arthritis score > 4).
-
-
Clinical Assessment: Monitor animals daily for the onset and severity of arthritis starting from day 21. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 16.
-
Measurement of Paw Thickness: Measure the thickness of the hind paws using calipers every 2-3 days.
-
Data Analysis: Compare the mean arthritis scores and paw thickness between the this compound treated groups and the vehicle control group.
-
Optional Endpoints: At the end of the study, collect blood for analysis of inflammatory cytokines and anti-collagen antibodies. Collect joint tissues for histological assessment of inflammation, cartilage damage, and bone erosion.
Caption: Experimental workflow for collagen-induced arthritis.
Conclusion
This compound, as a selective CB2 receptor agonist, holds significant potential for inflammation research. The provided protocols for carrageenan-induced paw edema and collagen-induced arthritis offer robust and well-established models to investigate its anti-inflammatory efficacy. While specific in vivo data for this compound is not extensively documented in publicly available literature, the known mechanism of action of CB2 agonists suggests that it is likely to exhibit anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators. Researchers are advised to perform pilot studies to determine the optimal dosing and administration route for this compound in their specific experimental setup.
References
- 1. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CB2 receptor-mediated migration of immune cells: it can go either way - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory cannabinoids in diet: Towards a better understanding of CB2 receptor action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Cannabinoids on Pro- and Anti-Inflammatory Cytokines: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Minor Cannabinoids CBC, THCV, and CBN in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Oral Cannabinoids on Systemic Inflammation and Viral Reservoir Markers in People with HIV on Antiretroviral Therapy: Results of the CTN PT028 Pilot Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | cannabinoid receptor agonist | CAS# 194358-72-0 | InvivoChem [invivochem.com]
JTE 7-31: Application Notes and Protocols for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE 7-31 is a potent and selective synthetic agonist for the cannabinoid receptor 2 (CB2).[1] The CB2 receptor is primarily expressed on cells of the immune system, making it a key target for modulating immune responses and inflammatory processes. This compound exhibits high affinity for the CB2 receptor, with a dissociation constant (Ki) of 0.088 nM, while showing significantly lower affinity for the cannabinoid receptor 1 (CB1), with a Ki of 11 nM.[1] This selectivity profile suggests that this compound can elicit immunomodulatory effects with a reduced risk of the psychoactive side effects associated with CB1 receptor activation.
Vendor information suggests that this compound possesses potent immunomodulatory, anti-inflammatory, and anti-allergic properties, with potential therapeutic applications in conditions such as nephritis.[2][3] These application notes provide an overview of the potential uses of this compound in immunology research and exemplar protocols for its investigation.
Quantitative Data
Published quantitative data on the immunological effects of this compound is limited. The primary available data pertains to its receptor binding affinity.
| Parameter | Receptor | Value | Species | Source |
| Ki | Human CB2 | 0.088 nM | Human | [1] |
| Ki | Human CB1 | 11 nM | Human | [1] |
Signaling Pathways
Activation of the CB2 receptor by an agonist like this compound typically initiates a signaling cascade that modulates immune cell function. This generally involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, JNK, and p38. These signaling events can ultimately influence transcription factor activity, leading to changes in cytokine and chemokine production, and regulation of immune cell proliferation, differentiation, and migration.
Figure 1: General signaling pathway of the CB2 receptor upon agonist binding.
Application Notes
Based on its function as a CB2 agonist, this compound is a valuable tool for investigating the role of the endocannabinoid system in various immunological contexts.
In Vitro Applications
-
Cytokine Release Assays: this compound can be used to study the modulation of pro- and anti-inflammatory cytokine secretion from various immune cells, such as peripheral blood mononuclear cells (PBMCs), macrophages, and T cells. By stimulating these cells with agents like lipopolysaccharide (LPS) or phytohemagglutinin (PHA) in the presence of this compound, researchers can quantify its inhibitory or stimulatory effects on cytokines like TNF-α, IL-1β, IL-6, and IL-10.
-
T-Cell Proliferation and Differentiation: The compound can be employed to investigate the impact of CB2 receptor activation on T-lymphocyte proliferation in response to mitogens or specific antigens. Furthermore, its role in directing the differentiation of naive CD4+ T cells into various helper T cell subsets (e.g., Th1, Th2, Th17, Treg) can be explored.
-
Mast Cell Degranulation: Given its potential anti-allergic properties, this compound can be tested for its ability to stabilize mast cells and inhibit the release of histamine and other inflammatory mediators upon stimulation with allergens or chemical inducers like compound 48/80.
In Vivo Applications
-
Models of Acute Inflammation: this compound can be evaluated in animal models of acute inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation. Key endpoints would include measuring the reduction in swelling, inflammatory cell infiltration, and systemic cytokine levels.
-
Models of Autoimmune Diseases: The immunomodulatory properties of this compound make it a candidate for investigation in models of autoimmune diseases like rheumatoid arthritis or inflammatory bowel disease. Therapeutic efficacy can be assessed by monitoring disease scores, joint inflammation, and immunological markers.
-
Models of Allergic Inflammation: To explore its anti-allergic effects, this compound can be administered in models of allergic asthma or contact hypersensitivity. Efficacy would be determined by assessing airway hyperresponsiveness, eosinophil infiltration, and antigen-specific IgE levels.
Experimental Protocols
The following are exemplar protocols that can be adapted for the investigation of this compound's immunological effects. These are based on standard methodologies and should be optimized for specific experimental conditions.
Protocol 1: In Vitro Cytokine Release Assay from Human PBMCs
This protocol details a method to assess the effect of this compound on cytokine production by LPS-stimulated human peripheral blood mononuclear cells (PBMCs).
Figure 2: Workflow for an in vitro cytokine release assay.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/mL.
-
Pre-treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM, dissolved in DMSO and diluted in media) to the wells. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Analysis: Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
This protocol describes an in vivo model to evaluate the anti-inflammatory effects of this compound in mice.
Figure 3: Workflow for an in vivo carrageenan-induced paw edema model.
Methodology:
-
Animals: Use male BALB/c mice (6-8 weeks old).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Compound Administration: Administer this compound orally (p.o.) at various doses (e.g., 1, 3, 10, 30 mg/kg) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the vehicle alone to the control group. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should also be included.
-
Induction of Edema: One hour after compound administration, inject 50 µL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 6 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Conclusion
This compound is a valuable research tool for investigating the role of the CB2 receptor in immune regulation. Its high selectivity for CB2 over CB1 allows for the targeted study of peripheral cannabinoid receptor functions in inflammation, autoimmunity, and allergic responses. The provided application notes and exemplar protocols offer a framework for researchers to explore the immunological properties of this compound. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.
References
Application Notes and Protocols for JTE-7-31 in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of JTE-7-31, a selective cannabinoid receptor 2 (CB2) agonist, in preclinical models of neuropathic pain. Due to the limited availability of published studies specifically employing JTE-7-31 for this indication, the following protocols and expected outcomes are based on the established pharmacology of selective CB2 agonists and data from studies on analogous compounds.
Introduction to JTE-7-31 and its Therapeutic Rationale in Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system.[1] Current treatment options often provide inadequate relief and are associated with significant side effects. The endocannabinoid system, particularly the cannabinoid receptor 2 (CB2), has emerged as a promising therapeutic target for neuropathic pain.[2]
JTE-7-31 is a potent and selective agonist for the CB2 receptor. Unlike the CB1 receptor, which is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly found in immune cells and its expression is upregulated in the nervous system under pathological conditions, including nerve injury.[2] Activation of CB2 receptors has been shown to modulate neuroinflammation and attenuate pain hypersensitivity in various preclinical pain models, without the undesirable central nervous system side effects associated with CB1 receptor activation.[1][2]
Data Presentation
Table 1: In Vitro Profile of JTE-7-31
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human CB2 | 35.9 nM | [3] |
| Mouse CB2 | 1.55 nM | [3] | |
| Rat CB2 | 0.38 nM | [3] | |
| Functional Activity | Human CB2 | Inverse Agonist (increases cAMP) | [3] |
| Mouse CB2 | Inverse Agonist (increases cAMP) | [3] |
Note: While characterized as an inverse agonist in cAMP assays in recombinant systems, in the context of in vivo pain models, compounds targeting the CB2 receptor are often referred to functionally as agonists due to their ability to produce anti-nociceptive effects.
Table 2: Representative Data from Selective CB2 Agonists in Neuropathic Pain Models (Data for analogous compounds)
| Compound | Animal Model | Pain Modality | Effective Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| JWH133 | Spinal Nerve Ligation (Rat) | Mechanical Allodynia | 1 - 10 | i.p. | Dose-dependent reversal of allodynia | [4] |
| AM1241 | Chronic Constriction Injury (Rat) | Mechanical Allodynia | 1 - 10 | i.p. | Attenuation of allodynia | [4] |
| GW405833 | Spinal Nerve Ligation (Rat) | Mechanical Allodynia | 3 - 30 | i.p. | Reduction of mechanical hypersensitivity | [4] |
Experimental Protocols
Protocol 1: Preparation of JTE-7-31 for In Vivo Administration
This protocol provides a general guideline for preparing JTE-7-31 for intraperitoneal (i.p.) injection in rodents. It is crucial to optimize the formulation based on the specific experimental requirements.
Materials:
-
JTE-7-31 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Dissolve JTE-7-31 powder in 100% DMSO to create a stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. This stock solution can be stored at -20°C for short-term storage.
-
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of sterile saline.
-
-
Final Formulation:
-
On the day of the experiment, dilute the JTE-7-31 stock solution with the prepared vehicle to achieve the desired final concentration for injection. For instance, to prepare a 1 mg/mL solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of the vehicle.
-
Vortex the final solution thoroughly to ensure homogeneity. The final concentration of DMSO in the injected solution should be kept low (typically ≤10%) to avoid solvent-induced toxicity.
-
This protocol is a general guideline. For alternative formulations, refer to the manufacturer's recommendations.[5]
Protocol 2: Induction of Neuropathic Pain - Spinal Nerve Ligation (SNL) Model in Rats
The SNL model is a widely used and reproducible model of neuropathic pain that mimics clinical features of peripheral nerve injury.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
6-0 silk suture
-
Surgical microscope or magnifying loupes
-
Antiseptic solution and sterile drapes
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).
-
Shave the fur over the left lumbar region and sterilize the skin with an antiseptic solution.
-
Place the animal in a prone position on a sterile surgical field.
-
-
Surgical Procedure:
-
Make a paraspinal incision at the level of the L4-S2 vertebrae.
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with 6-0 silk suture.
-
Ensure that the ligation is secure and that the blood supply to the nerves is occluded.
-
-
Wound Closure and Post-operative Care:
-
Close the muscle and skin layers with appropriate sutures.
-
Administer post-operative analgesics as per institutional guidelines to manage surgical pain.
-
Monitor the animals for signs of distress and infection.
-
Allow a recovery period of at least 7 days for the development of stable neuropathic pain behaviors.
-
Protocol 3: Assessment of Mechanical Allodynia using the von Frey Test
Mechanical allodynia, a hallmark of neuropathic pain, is the perception of pain from a normally non-painful stimulus. The von Frey test quantifies the mechanical withdrawal threshold.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Habituation:
-
Habituate the animals to the testing environment for at least 30 minutes on two consecutive days before the baseline testing. Place each rat in an individual testing chamber on the wire mesh platform.
-
-
Baseline Testing:
-
Before nerve injury and drug administration, establish the baseline mechanical withdrawal threshold for both the ipsilateral (injured) and contralateral (uninjured) hind paws.
-
-
Testing Procedure:
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range.
-
Apply the filament with just enough force to cause it to bend and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% withdrawal threshold.
-
-
Post-Drug Testing:
-
Administer JTE-7-31 or vehicle and assess the mechanical withdrawal threshold at various time points post-administration (e.g., 30, 60, 120 minutes) to determine the time course of the drug's effect.
-
Mandatory Visualizations
Caption: Signaling pathway of JTE-7-31 via the CB2 receptor.
Caption: Experimental workflow for assessing JTE-7-31 efficacy.
References
- 1. Cannabinoids as pharmacotherapies for neuropathic pain: from the bench to the bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoids as pharmacotherapies for neuropathic pain: From the bench to the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTE 7-31 | cannabinoid receptor agonist | CAS# 194358-72-0 | InvivoChem [invivochem.com]
JTE 7-31 In Vitro Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE 7-31 is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor (GPCR) primarily expressed in the immune system.[1] Its selectivity for CB2 over the Cannabinoid Receptor 1 (CB1) makes it a valuable research tool and a potential therapeutic agent for inflammatory and autoimmune disorders, minimizing the psychoactive effects associated with CB1 activation.[2] This document provides a detailed protocol for conducting an in vitro radioligand binding assay to determine the binding affinity of this compound for the human CB2 receptor.
Data Presentation
The binding affinity of this compound and a commonly used radioligand for human cannabinoid receptors are summarized in the table below. This data is crucial for designing and interpreting the results of the binding assay.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| This compound | hCB2 | Radioligand Binding | Kᵢ | 0.088[1][3] |
| This compound | hCB1 | Radioligand Binding | Kᵢ | 11[1][3] |
| [³H]CP-55,940 | hCB2 | Saturation Binding | Kₑ | ~0.67 |
Signaling Pathway
Activation of the CB2 receptor by an agonist like this compound initiates a signaling cascade through its coupling with inhibitory G proteins (Gᵢ/Gₒ). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, CB2 receptor activation can modulate other downstream effectors, including ion channels and mitogen-activated protein kinase (MAPK) pathways.
Experimental Protocols
Objective
To determine the in vitro binding affinity (Kᵢ) of this compound for the human CB2 receptor using a competitive radioligand binding assay.
Materials
-
Receptor Source: Cell membranes prepared from a stable cell line (e.g., HEK-293 or CHO) overexpressing the human CB2 receptor.[4]
-
Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand such as WIN 55,212-2.[5]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/C) pre-coated with a blocking agent like polyethyleneimine (PEI).
-
Deep-well 96-well plates.
-
Scintillation Counter.
Procedure
1. Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the competition assay (e.g., 0.01 nM to 1 µM).
-
Dilute the [³H]CP-55,940 in assay buffer to a final concentration approximately equal to its Kₑ value (e.g., 0.7 nM).
2. Membrane Preparation:
-
Thaw the frozen CB2 receptor membrane preparation on ice.
-
Dilute the membranes in ice-cold assay buffer to a concentration that provides an adequate signal-to-noise ratio, as determined by preliminary experiments (typically 5-20 µg of protein per well).[6]
3. Assay Setup:
-
In a 96-well deep-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of [³H]CP-55,940, 50 µL of assay buffer, and 100 µL of the diluted membrane preparation.
-
Non-specific Binding (NSB): 50 µL of [³H]CP-55,940, 50 µL of the non-specific binding control (10 µM WIN 55,212-2), and 100 µL of the diluted membrane preparation.
-
Competitive Binding: 50 µL of [³H]CP-55,940, 50 µL of each this compound dilution, and 100 µL of the diluted membrane preparation.
-
4. Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[7]
5. Harvesting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked 96-well filter plate using a cell harvester.
-
Wash the filters multiple times (typically 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
6. Scintillation Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate in the dark.
-
Measure the radioactivity in each well using a scintillation counter, expressed as counts per minute (CPM).
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding at each concentration of this compound is calculated as: (CPM in the presence of this compound - NSB CPM) / (Total Specific Binding CPM) x 100.
-
-
Determine IC₅₀:
-
Perform a non-linear regression analysis on the competition curve to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) Where:
-
[L] is the concentration of the radioligand ([³H]CP-55,940) used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the CB2 receptor.
-
-
Experimental Workflow
The following diagram illustrates the key steps in the this compound in vitro binding assay.
References
Application Notes and Protocols for JTE 7-31 Use in Transfected Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE 7-31 is a synthetic cannabinoid receptor agonist, notable for its high selectivity for the cannabinoid receptor type 2 (CB2) over the cannabinoid receptor type 1 (CB1).[1] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the CB2 receptor, particularly in the context of the immune system and inflammatory processes, without the psychoactive effects associated with CB1 receptor activation. Transfected cell lines, which are engineered to express specific proteins such as the CB2 receptor, provide a controlled in vitro system to dissect the molecular mechanisms of action of compounds like this compound. These cell models are instrumental in characterizing ligand binding, downstream signaling pathways, and for screening potential therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in transfected cell lines, with a focus on its characterization as a CB2 receptor ligand. While direct and extensive literature on this compound in transfected systems is limited, data from its close analog, JTE-907, which also acts as a selective CB2 ligand, is leveraged to provide a comprehensive guide.
Data Presentation
Ligand Binding Affinity
This compound exhibits a high affinity for the human CB2 receptor. The binding affinities (Ki) of this compound and the related compound JTE-907 at human, mouse, and rat cannabinoid receptors are summarized below. This data is critical for determining appropriate experimental concentrations.
| Compound | Receptor | Species | Cell Line (if specified) | Ki (nM) |
| This compound | CB1 | Human | - | 11 |
| CB2 | Human | - | 0.088 | |
| JTE-907 | CB1 | Human | CHO | >1000 |
| CB2 | Human | CHO | 35.9 | |
| CB1 | Mouse | Cerebellum | 1060 | |
| CB2 | Mouse | CHO | 1.55 | |
| CB1 | Rat | Cerebellum | 1050 | |
| CB2 | Rat | Splenocytes | 0.38 |
Data for JTE-907 is included for comparative purposes and is derived from studies using transfected CHO cells.[2][3]
Signaling Pathways and Mechanisms of Action
This compound, as a CB2 receptor agonist, is expected to modulate intracellular signaling cascades upon receptor binding. The CB2 receptor is a G-protein coupled receptor (GPCR), primarily coupling to Gi/o proteins. Activation of the CB2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, studies with the close analog JTE-907 have shown that it can act as an inverse agonist at the CB2 receptor in transfected CHO cells, leading to an increase in forskolin-stimulated cAMP production.[2][3]
Cannabinoid receptors can also couple to other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a critical role in cell proliferation, differentiation, and apoptosis.[4][5] The precise downstream effects of this compound can be cell-type dependent and influenced by the specific proteins expressed in the transfected cell line.
Signaling Pathway Diagram
References
- 1. This compound | cannabinoid receptor agonist | CAS# 194358-72-0 | InvivoChem [invivochem.com]
- 2. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sudmed.ru [sudmed.ru]
- 4. Cannabis-induced cytotoxicity in leukemic cell lines: the role of the cannabinoid receptors and the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
JTE 7-31 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the solubility, handling, and experimental use of JTE 7-31, a selective cannabinoid receptor 2 (CB2) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
Data Presentation: this compound Solubility Profile
| Solvent | Solubility | Recommendations & Remarks |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | May be soluble | Can be tested as an alternative to DMSO, particularly for in vitro work where high concentrations of DMSO may be cytotoxic. |
| DMF | May be soluble | An alternative organic solvent to test if issues arise with DMSO or ethanol. |
| Water | Low Solubility | Not recommended for preparing primary stock solutions. |
| Saline/PBS | Low Solubility | Aqueous buffers are unsuitable for initial dissolution but are used for further dilution of DMSO stock solutions for in vivo formulations.[2] |
Q2: How should I prepare a stock solution of this compound?
A2: Preparing a concentrated stock solution in DMSO is the standard method. This allows for accurate and convenient dilution into aqueous media for final experimental concentrations. The molecular weight of this compound is 368.47 g/mol .[1][3]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of the compound.
-
Solid Compound: For short-term storage (days to weeks), keep at 0-4°C. For long-term storage (months to years), store at -20°C in a dry and dark environment.[1]
-
Stock Solutions (in DMSO): For short-term storage (days to weeks), 0-4°C is acceptable. For long-term storage, aliquoting and storing at -20°C (for up to one month) or -80°C (for up to six months) is recommended to avoid repeated freeze-thaw cycles.[2]
Q4: What signaling pathway does this compound activate?
A4: this compound is a selective agonist for the Cannabinoid Receptor 2 (CB2), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by this compound binding to CB2 involves the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunit can activate the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.
Troubleshooting Guides
Issue 1: My this compound powder will not dissolve in DMSO.
-
Cause: The concentration may be too high, or the DMSO may have absorbed water, reducing its solvating power.
-
Solution:
-
Gentle Warming: Warm the solution briefly to 37°C in a water bath.
-
Vortexing/Sonication: Vortex the solution vigorously. If it remains undissolved, brief sonication in a water bath can help break up particulates.
-
Use Anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO.
-
Reduce Concentration: If the above steps fail, you may be exceeding the solubility limit. Prepare a less concentrated stock solution.
-
Issue 2: My this compound precipitates when I add it to my aqueous cell culture medium.
-
Cause: This is a common issue when diluting a compound from a high-concentration organic stock (like DMSO) into an aqueous buffer. The compound crashes out of solution because it is not soluble in the aqueous environment.
-
Solution:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% and ideally below 0.1%, as high concentrations can be toxic to cells.
-
Serial Dilutions: Perform serial dilutions. Instead of adding the highly concentrated stock directly to your final volume, first, dilute it in a smaller volume of medium, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warm Medium: Add the this compound stock solution to a pre-warmed (37°C) culture medium and mix immediately and thoroughly.
-
Use a Surfactant (for in vivo): For animal studies, formulations often include surfactants like Tween 80 to maintain solubility.[2]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a standard 10 mM stock solution, which is a convenient concentration for further dilutions in most in vitro and in vivo experiments.
Materials:
-
This compound (MW: 368.47 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 368.47 g/mol * (1000 mg / 1 g) = 3.68 mg
-
-
Weighing: Carefully weigh out 3.68 mg of this compound powder on an analytical balance and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryogenic vials to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C.
References
JTE 7-31 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific issues that may arise during experiments involving JTE 7-31.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective cannabinoid receptor 2 (CB2) agonist.[1][2] It was developed by Japan Tobacco and exhibits high affinity for the CB2 receptor, which is primarily expressed on immune cells.[1][3] Its action at the CB2 receptor gives it immunomodulatory, anti-inflammatory, and anti-allergic properties.[3]
Q2: Does this compound have any off-target effects?
Yes, while highly selective for the CB2 receptor, this compound retains a notable affinity for the cannabinoid receptor 1 (CB1), which is predominantly found in the central nervous system.[1] This may lead to unexpected CNS-related side effects in experiments. Additionally, some studies on cannabinoid ligands suggest the potential for off-target effects on other receptors, such as GPR55, although the direct effects of this compound on these alternative targets require further specific investigation.[4]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage (months to years), this compound powder should be kept at -20°C in a dry, dark environment.[2][5] For short-term storage (days to weeks), 0-4°C is acceptable.[2] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[5] The compound is generally stable for several weeks at ambient temperature during shipping.[2]
Q4: I am observing results inconsistent with CB2 receptor activation. What could be the cause?
Inconsistent results can stem from several factors. First, consider the off-target effects via the CB1 receptor, which could produce confounding results, especially in in vivo models.[1] Second, verify the integrity and concentration of your this compound stock. Improper storage or handling can lead to degradation. Finally, review your experimental protocol for potential issues such as incorrect vehicle controls, inappropriate incubation times, or cell line-specific phenomena.
Quantitative Data: Receptor Affinity
The binding affinity of this compound for human cannabinoid receptors is summarized below. Note the significantly higher affinity for the CB2 receptor compared to the CB1 receptor.
| Receptor | Ki (nM) | Selectivity (CB1/CB2) |
| CB1 | 11.0 | ~125-fold |
| CB2 | 0.088 |
(Data sourced from multiple references)[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in Cell-Based Assays
Question: My in vitro experiment shows a weak or non-existent response to this compound, even at concentrations where an effect is expected. What should I check?
Answer:
-
Compound Solubility and Stability: this compound is soluble in DMSO.[2] Ensure it is fully dissolved in your stock solution. When diluting into aqueous media for cell culture, watch for precipitation. The final DMSO concentration in your assay should be low (typically <0.1%) and consistent across all conditions, including vehicle controls.
-
Cell Receptor Expression: Confirm that your cell line expresses the CB2 receptor at sufficient levels to elicit a response. You can verify this via qPCR, western blot, or flow cytometry.
-
Assay Incubation Time: The kinetics of CB2 receptor signaling can vary. Perform a time-course experiment to determine the optimal incubation time for observing your desired endpoint (e.g., cAMP inhibition, downstream protein phosphorylation).
-
Compound Integrity: If the compound has been stored improperly or for an extended period, it may have degraded. Consider using a fresh vial or lot of the compound to rule out degradation issues.
Issue 2: Unexpected Side Effects in Animal Studies
Question: I am observing unexpected behavioral or physiological effects in my in vivo experiments, such as sedation or altered motor function. Why is this happening?
Answer:
-
CB1 Receptor Off-Target Activity: These effects are likely due to this compound's affinity for the CB1 receptor.[1] The CB1 receptor is highly expressed in the brain and mediates the psychoactive effects of cannabinoids.
-
Dose-Response: You may be using a dose that is high enough to engage CB1 receptors. Perform a careful dose-response study to find a therapeutic window that maximizes CB2-mediated effects while minimizing CB1-mediated side effects.
-
Pharmacokinetics and Formulation: The formulation used for in vivo administration can significantly impact the compound's bioavailability and distribution. An inappropriate vehicle might lead to poor exposure or rapid metabolism. Refer to the recommended in vivo formulations in the protocols section below.
-
Control Groups: To confirm that the observed effects are CB1-mediated, consider including a control group co-administered with a selective CB1 antagonist.
Visualizations
Caption: A workflow diagram for troubleshooting unexpected experimental results.
Caption: The primary signaling pathway of the CB2 receptor agonist this compound.
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general method for preparing a high-concentration stock solution for use in both in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Calculate the mass of this compound powder required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is approximately 368.47 g/mol .[2]
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of DMSO to the vial. For example, to make a 10 mM stock solution from 1 mg of powder, add 271.4 µL of DMSO.
-
Vortex or sonicate the solution gently until the powder is completely dissolved. Visually inspect for any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Formulation for In Vivo (Injection) Studies
Due to its low aqueous solubility, this compound requires a specific vehicle for in vivo administration. The following is a common formulation strategy.[5]
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Methodology:
-
Determine the final concentration and dose volume required for your experiment.
-
Prepare the vehicle formulation immediately before use. A common vehicle ratio is 10% DMSO : 40% PEG300 : 5% Tween 80 : 45% Saline .
-
Step 1: In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Step 2: Add the corresponding volume of PEG300 to the DMSO solution. Mix thoroughly by vortexing until the solution is clear.
-
Step 3: Add the corresponding volume of Tween 80. Mix thoroughly again until the solution is clear.
-
Step 4: Add the final volume of sterile saline. Mix thoroughly to create a stable emulsion/solution.
-
Administer the freshly prepared formulation to the animals via the desired route (e.g., intraperitoneal injection). Always include a control group that receives the vehicle only.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | cannabinoid receptor agonist | CAS# 194358-72-0 | InvivoChem [invivochem.com]
JTE 7-31 stability and degradation issues
Technical Support Center: JTE 7-31
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective cannabinoid receptor agonist. It exhibits high selectivity for the CB2 receptor over the CB1 receptor, with a Ki of 0.088 nM for CB2 versus 11 nM for CB1.[1][2][3] Its selectivity for peripheral cannabinoid receptors helps to minimize central nervous system side effects.[4] this compound is investigated for its potential immunomodulatory, anti-inflammatory, and anti-allergic properties.[4]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. The compound is typically supplied as a solid powder and should be stored under specific conditions for both short and long-term use. For detailed storage guidelines, please refer to the table below.
Q3: How should I dissolve this compound for in vitro and in vivo experiments?
This compound is soluble in dimethyl sulfoxide (DMSO).[3][4] For other solvents like ethanol or DMF, it is advisable to test solubility with a small amount of the compound first.[5] For in vivo studies, various formulations using DMSO, Tween 80, PEG300, and saline or corn oil can be prepared.[5] It is strongly recommended to use freshly prepared solutions for optimal results.[5]
Q4: Is this compound stable at room temperature?
This compound is considered stable at ambient temperature for a few days, which is sufficient for ordinary shipping and handling.[4][5] However, for long-term storage, it is imperative to follow the recommended low-temperature conditions to prevent degradation.[4][5]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
Inconsistent results may arise from the degradation of this compound. While specific degradation pathways for this compound are not extensively documented in publicly available literature, its chemical structure suggests potential susceptibility to oxidation and hydrolysis.
-
Potential Cause: Oxidation. The phenolic hydroxyl group in the this compound structure can be susceptible to oxidation. Exposure to air and light can accelerate this process.
-
Troubleshooting Steps:
-
Prepare solutions fresh for each experiment.
-
Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Protect solutions from light by using amber vials or wrapping containers in foil.[4]
-
When preparing in vivo formulations, minimize the time the compound is exposed to ambient conditions.
-
-
-
Potential Cause: Hydrolysis. The amide linkage in the isoindolinone core of this compound could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Troubleshooting Steps:
-
Avoid exposing this compound to extreme pH conditions during your experiments.
-
If your experimental buffer is acidic or basic, assess the stability of this compound in that buffer over the time course of your experiment.
-
-
Issue 2: Poor solubility or precipitation of the compound during experiments.
While this compound is soluble in DMSO, precipitation can occur when the DMSO stock solution is diluted into aqueous buffers.
-
Potential Cause: Low aqueous solubility. this compound has low water solubility.
-
Troubleshooting Steps:
-
Ensure the final concentration of DMSO in your aqueous solution is high enough to maintain solubility, but not so high as to affect your experimental system.
-
For in vivo formulations, consider using co-solvents and surfactants as recommended by suppliers, such as PEG300 and Tween 80, to improve solubility and stability in aqueous solutions.[5]
-
Vortex or sonicate the solution to ensure it is fully dissolved after dilution.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place.[4][5] |
| 4°C | Up to 2 years | For shorter-term storage.[5] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| -20°C | Up to 1 month | For frequent use aliquots.[5] |
Table 2: Solubility of this compound
| Solvent | Solubility Information |
| DMSO | Soluble.[3][4] |
| Ethanol | May require testing with a small amount of product to confirm solubility.[5] |
| DMF | May require testing with a small amount of product to confirm solubility.[5] |
| Water | Low solubility is expected.[5] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the this compound solution with a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature.
-
Oxidation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photostability: Expose the this compound solution to a known intensity of UV and visible light. A control sample should be kept in the dark.
-
Thermal Degradation: Expose a solid sample of this compound to elevated temperatures.
-
-
Sample Analysis: At various time points, withdraw samples and neutralize them if necessary. Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, to quantify the remaining this compound and detect any degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples with a control sample to identify and quantify degradation products.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: A logical guide to troubleshooting inconsistent experimental outcomes.
Caption: Simplified signaling pathway of this compound via the CB2 receptor.
References
potential off-target effects of JTE 7-31
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of JTE-013, a commonly used antagonist of the Sphingosine-1-Phosphate (S1P) receptors S1P₂ and S1P₄. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of JTE-013?
JTE-013 is primarily characterized as a selective antagonist of the Sphingosine-1-Phosphate receptor 2 (S1P₂).[1] It also exhibits antagonist activity against S1P receptor 4 (S1P₄), though with a lower affinity.[2][3] Its intended use is to block the signaling pathways mediated by these receptors.
Q2: I'm observing effects in my experiment that are inconsistent with S1P₂/S1P₄ blockade. What could be the cause?
Several studies have reported that JTE-013 can elicit off-target effects, particularly at concentrations in the micromolar range, which are frequently used in published literature.[2][4] These off-target effects can lead to unexpected experimental outcomes. It has been observed that JTE-013 can produce effects in cells that do not express S1P₂ mRNA and in S1P₂ knockout mice, indicating actions independent of its primary target.[2][5]
Q3: What are the known off-target interactions of JTE-013?
JTE-013 has been shown to directly inhibit key enzymes in the sphingolipid metabolism pathway.[2][4] Specifically, it inhibits dihydroceramide desaturase 1 (Des1) and both sphingosine kinases (SK1 and SK2).[2][3][4] This can lead to significant alterations in the cellular levels of various sphingolipids, including an increase in ceramides, dihydroceramides, sphingosine, and dihydrosphingosine.[4][6]
Q4: Can JTE-013 affect other signaling pathways besides S1P₂/S1P₄?
Yes, studies have indicated that JTE-013 can modulate other signaling pathways. For instance, it has been reported to promote TGFβ/Smad and Akt signaling.[7] Additionally, at higher concentrations, JTE-013 has been shown to increase the expression of S1PR1, S1PR3, S1PR4, and S1PR5, and to enhance Wnt/Ca2+ signaling.[8][9]
Q5: Are there reports of JTE-013 acting as an agonist?
There is evidence to suggest that JTE-013 may act as an agonist at other G protein-coupled receptors. For example, in sensory neurons that do not express S1P₂ mRNA, JTE-013 has been shown to increase excitability, an effect that was blocked by a selective S1P₁ antagonist, suggesting potential agonist activity at S1P₁.[10]
Q6: How do the effects of JTE-013 compare to genetic knockdown of S1P₂?
Discrepancies have been observed between the pharmacological inhibition of S1P₂ by JTE-013 and the effects of S1P₂ shRNA. For instance, in murine bone marrow stromal cells, JTE-013 promoted vesicle trafficking, whereas S1P₂ shRNA inhibited it, suggesting that some effects of JTE-013 are independent of S1P₂ inhibition.[8] Similarly, JTE-013 was found to have off-target effects on TGFβ/Smad signaling when compared to S1P₂ shRNA treatment.[7]
Troubleshooting Guide
If you are encountering unexpected or inconsistent results with JTE-013, consider the following troubleshooting steps:
1. Verify JTE-013 Concentration:
-
Problem: High concentrations of JTE-013 (typically in the micromolar range) are associated with a higher likelihood of off-target effects.[2]
-
Recommendation: Use the lowest effective concentration of JTE-013, ideally in the low nanomolar range where it exhibits higher selectivity for S1P₂.[2] Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
2. Validate with a Secondary Method:
-
Problem: The observed phenotype may be due to off-target effects rather than S1P₂/S1P₄ inhibition.
-
Recommendation: Use a complementary approach to validate your findings. The use of siRNA or shRNA to knock down S1P₂ is a valuable method to confirm that the observed effect is indeed mediated by this receptor.[7][8]
3. Monitor Sphingolipid Levels:
-
Problem: JTE-013 can significantly alter sphingolipid metabolism.[4]
-
Recommendation: If your experimental system is sensitive to changes in sphingolipid levels, consider performing lipidomic analysis to measure the levels of ceramides, dihydroceramides, sphingosine, and dihydrosphingosine in the presence and absence of JTE-013.
4. Assess Other Signaling Pathways:
-
Problem: Unexpected results may stem from the modulation of pathways other than S1P₂/S1P₄.
-
Recommendation: Based on the literature, consider investigating the activation state of key components of the TGFβ/Smad, Akt, and Wnt/Ca2+ signaling pathways in your experimental setup.[7][8]
Quantitative Data Summary
The following tables summarize the known on-target and off-target potencies of JTE-013.
Table 1: On-Target and Off-Target Receptor Antagonist Activity of JTE-013
| Target | IC₅₀ (nM) | Species | Reference |
| S1P₂ | 17.6 | Human | [1] |
| S1P₂ | 17 ± 6 | Human | [2] |
| S1P₂ | 22 ± 9 | Rat | [2] |
| S1P₄ | 237 | Not Specified | [2][3] |
| S1P₁ | >10,000 | Not Specified | [1] |
| S1P₃ | >10,000 (4.2% inhibition at 10 µM) | Not Specified | [1] |
Table 2: Off-Target Enzyme Inhibition by JTE-013
| Target Enzyme | IC₅₀ (µM) | Reference |
| Dihydroceramide desaturase 1 (Des1) | 16.8 | [3] |
| Sphingosine kinase 1 (SK1) | 25.1 | [3] |
| Sphingosine kinase 2 (SK2) | 4.3 | [3] |
Experimental Protocols
Key Experiment: Assessing Off-Target Effects on Sphingolipid Metabolism
This protocol is based on the methodology described by Pitman et al. (2022).[4]
-
Cell Culture and Treatment: Plate cells (e.g., AML cells) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of JTE-013 (e.g., 1-20 µM) or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Lipid Extraction: After treatment, harvest the cells and perform lipid extraction using a methyl-tert-butyl ether (MTBE)-based method.
-
LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of various sphingolipids, including ceramides, dihydroceramides, sphingosine, and dihydrosphingosine.
-
Data Analysis: Compare the sphingolipid profiles of JTE-013-treated cells to vehicle-treated controls to identify significant alterations.
Key Experiment: Validating On-Target Effects using shRNA
This protocol is a general guide based on methodologies described in studies comparing JTE-013 to S1P₂ knockdown.[7][8]
-
shRNA Transduction: Transduce your target cells with lentiviral particles containing an shRNA sequence targeting S1P₂ or a non-targeting control shRNA.
-
Selection and Verification: Select for transduced cells (e.g., using puromycin) and verify the knockdown of S1P₂ expression by qPCR and/or Western blotting.
-
Functional Assay: Perform your functional assay of interest (e.g., cell migration, protein expression) with the S1P₂ knockdown and control cell lines.
-
Comparison with JTE-013: In parallel, perform the same functional assay on wild-type cells treated with JTE-013 and a vehicle control.
-
Data Analysis: Compare the results from the S1P₂ knockdown cells with those from the JTE-013-treated cells. Concordant results suggest an on-target effect, while discordant results point to potential off-target actions of JTE-013.
Visualizations
Caption: On-target signaling pathway of JTE-013.
Caption: Known off-target effects of JTE-013.
Caption: Troubleshooting workflow for JTE-013 experiments.
References
- 1. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Experimental Variability with JTE 7-31
Welcome to the technical support center for JTE 7-31, a selective cannabinoid receptor 2 (CB2) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize experimental variability and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a selective agonist for the cannabinoid receptor 2 (CB2), with a significantly higher affinity for CB2 over the cannabinoid receptor 1 (CB1).[1] This selectivity makes it a valuable tool for investigating the role of the CB2 receptor in various physiological and pathological processes, including inflammation and immune responses, while minimizing the psychoactive effects associated with CB1 activation.
Q2: How should I store and handle this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored as a powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2] Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: In which solvent should I dissolve this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[2] For cell culture experiments, it is essential to ensure that the final concentration of DMSO in the medium is not toxic to the cells, typically below 0.5%.
Q4: What are the known off-target effects of this compound?
While this compound is highly selective for the CB2 receptor, it does retain some affinity for the CB1 receptor, particularly at higher concentrations.[1] Researchers should be mindful of this and consider using appropriate controls, such as CB1 receptor antagonists (e.g., SR141716A) or cell lines lacking CB1 expression, to rule out any potential CB1-mediated effects. Additionally, like many pharmacological agents, high concentrations of this compound may lead to non-specific effects.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability in dose-response curves between experiments.
-
Possible Cause 1: Inconsistent cell passage number and health.
-
Troubleshooting: Use cells within a consistent and narrow passage number range for all experiments. Regularly monitor cell morphology and viability to ensure the cells are healthy and not stressed.
-
-
Possible Cause 2: Variation in this compound concentration.
-
Troubleshooting: Prepare fresh serial dilutions of this compound from a stock solution for each experiment. Ensure thorough mixing at each dilution step.
-
-
Possible Cause 3: Fluctuations in CB2 receptor expression.
-
Troubleshooting: Validate CB2 receptor expression levels in your cell line using techniques like qPCR or Western blotting, especially if you suspect changes over time or with different culture conditions.
-
-
Possible Cause 4: Edge effects in multi-well plates.
-
Troubleshooting: Avoid using the outer wells of multi-well plates for critical experiments, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
Issue 2: Lower than expected potency or efficacy of this compound.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting: Ensure proper storage of both the powdered compound and stock solutions. Prepare fresh working solutions for each experiment and avoid using old stock.
-
-
Possible Cause 2: Low CB2 receptor expression in the cell line.
-
Troubleshooting: Confirm the expression of functional CB2 receptors in your chosen cell model. Consider using a cell line known to express high levels of CB2 or a transiently or stably transfected cell line.
-
-
Possible Cause 3: Presence of interfering substances in the assay.
-
Troubleshooting: Serum components can sometimes interfere with compound activity. If possible, perform assays in serum-free media or reduce the serum concentration. Ensure that the final DMSO concentration is consistent across all conditions and is not affecting the assay readout.
-
Issue 3: Unexpected or off-target effects observed.
-
Possible Cause 1: this compound concentration is too high.
-
Troubleshooting: Perform a thorough dose-response analysis to determine the optimal concentration range where this compound exhibits selective CB2 agonism. At higher concentrations, the risk of off-target effects, including binding to the CB1 receptor, increases.
-
-
Possible Cause 2: The observed effect is independent of CB2 activation.
-
Troubleshooting: Use a selective CB2 receptor antagonist (e.g., SR144528) to confirm that the observed effect is indeed mediated by the CB2 receptor. A lack of inhibition by the antagonist would suggest an off-target mechanism.
-
In Vivo Experiments
Issue 1: High variability in animal responses to this compound treatment.
-
Possible Cause 1: Inconsistent drug formulation and administration.
-
Troubleshooting: Prepare the this compound formulation consistently for each experiment. For intraperitoneal (i.p.) or oral (p.o.) administration, ensure the compound is properly dissolved or suspended. Use precise and consistent administration techniques for all animals.
-
-
Possible Cause 2: Differences in animal age, weight, or health status.
-
Troubleshooting: Use animals of the same age, sex, and from the same supplier. Ensure all animals are healthy and acclimatized to the facility before starting the experiment. Randomize animals into treatment groups.
-
-
Possible Cause 3: Variability in the disease model.
-
Troubleshooting: Standardize the induction of the disease model to minimize variability between animals. For example, in a colitis model, ensure consistent administration of the inducing agent (e.g., TNBS or DSS).[3]
-
Issue 2: Lack of a significant therapeutic effect.
-
Possible Cause 1: Insufficient dose or bioavailability.
-
Troubleshooting: Perform a dose-ranging study to determine the optimal therapeutic dose of this compound for your specific model. Consider the route of administration and the pharmacokinetic properties of the compound.
-
-
Possible Cause 2: Timing of treatment is not optimal.
-
Troubleshooting: The therapeutic window for this compound may be specific to the disease model. Investigate different treatment initiation times (e.g., prophylactic versus therapeutic) to determine the most effective regimen.
-
-
Possible Cause 3: The disease model is not dependent on the CB2 pathway.
-
Troubleshooting: Confirm the expression and involvement of the CB2 receptor in the pathophysiology of your animal model through literature review or preliminary experiments.
-
Data Presentation
Table 1: this compound Binding Affinities
| Receptor | Binding Affinity (Ki) | Reference |
| Human CB2 | 0.088 nM | [1] |
| Human CB1 | 11 nM | [1] |
Table 2: Example In Vitro Experimental Parameters
| Assay | Cell Line | This compound Concentration | Incubation Time | Readout |
| cAMP Assay | CHO cells expressing CB2 | 10⁻¹¹ to 10⁻⁵ M | 30 minutes | cAMP levels |
| ERK Phosphorylation | HEK293 cells expressing CB2 | 100 nM | 5-30 minutes | pERK/total ERK ratio |
| Cytokine Release | PBMCs | 1-1000 nM | 24 hours | Cytokine levels (e.g., TNF-α, IL-6) |
| NF-κB Activation | Macrophage cell line | 100 nM | 1-4 hours | Nuclear translocation of p65 |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is for measuring the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing the CB2 receptor.
-
Cell Seeding: Seed CHO-CB2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight.
-
Assay Preparation: Wash the cells once with serum-free medium.
-
Compound Treatment: Pretreat the cells with various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) for 15 minutes.
-
Stimulation: Add forskolin (10 µM) to all wells except the basal control and incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
Protocol 2: In Vivo Murine Colitis Model
This protocol describes the use of this compound in a TNBS-induced colitis model in mice.[3]
-
Animal Model: Use male BALB/c mice (8-10 weeks old).
-
Induction of Colitis: Induce colitis by intrarectal administration of 2.5% TNBS in 50% ethanol.
-
This compound Formulation: Prepare this compound in a vehicle of DMSO, Tween 80, and saline (e.g., 10:5:85 v/v/v).[2]
-
Treatment: Administer this compound (e.g., 1-10 mg/kg) or vehicle via intraperitoneal injection once daily, starting on the day of colitis induction.
-
Assessment: Monitor body weight, stool consistency, and rectal bleeding daily. At the end of the experiment (e.g., day 3 or 5), collect colon tissue for macroscopic scoring, histological analysis, and measurement of myeloperoxidase (MPO) activity.
Mandatory Visualization
Caption: this compound signaling via the CB2 receptor.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | cannabinoid receptor agonist | CAS# 194358-72-0 | InvivoChem [invivochem.com]
- 3. Experimental colitis in mice is attenuated by changes in the levels of endocannabinoid metabolites induced by selective inhibition of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
JTE 7-31 Technical Support Center: Quality Control and Purity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of JTE 7-31. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of high-purity this compound?
A1: High-purity this compound is typically a solid powder.[1] The color may vary between batches, but it should be a homogenous powder free of visible impurities or foreign matter.
Q2: How should I store this compound to ensure its stability?
A2: For long-term storage, this compound powder should be kept at -20°C for up to three years or at 4°C for up to two years.[2] If dissolved in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is stable at room temperature for short periods, such as during shipping.[1][2]
Q3: What is the typical purity of commercially available this compound?
A3: Commercially available this compound for research purposes is generally supplied at a purity of >98%.[1]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO.[2] For in vivo studies, various formulations using DMSO, PEG300, Tween 80, and saline or corn oil have been suggested.[2] It is recommended to test solubility with a small amount of the compound first.[2]
Troubleshooting Guide
Q1: My biological assay results with a new batch of this compound are inconsistent with previous experiments. What could be the cause?
A1: Inconsistent results between batches can stem from variations in purity or the presence of different impurities. It is advisable to perform a quality control check on the new batch. Key parameters to verify include:
-
Purity: Re-evaluate the purity using an analytical technique like HPLC.
-
Identity: Confirm the molecular weight via mass spectrometry.
-
Solubility: Ensure complete dissolution in your chosen solvent.
Q2: I observe an unexpected peak in my HPLC analysis of this compound. What could this be?
A2: An unexpected peak could be a result of:
-
Degradation: this compound may have degraded due to improper storage or handling.
-
Impurity from synthesis: The peak could represent a residual reactant or a byproduct from the manufacturing process.
-
Contamination: The sample may have been contaminated during handling.
It is recommended to use a high-resolution technique like LC-MS to identify the mass of the unknown peak and deduce its potential structure.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: A cloudy solution or the presence of precipitates may indicate that the compound has not fully dissolved or has precipitated out of solution. You can try the following:
-
Gently warm the solution.
-
Vortex or sonicate the solution to aid dissolution.
-
If the issue persists, the concentration may be too high for the chosen solvent. Consider preparing a more dilute solution.
Quantitative Data Summary
The following table summarizes typical quality control specifications for this compound.
| Test | Acceptance Criteria | Example Result |
| Appearance | Solid powder | Conforms |
| Purity (by HPLC) | ≥98.0% | 99.2% |
| Identity (by MS) | Conforms to structure | Conforms |
| Residual Solvents | ≤0.5% | 0.1% |
Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Visualizations
Caption: Workflow for quality control of incoming this compound.
Caption: Generic signaling cascade for cannabinoid receptors like CB1/CB2.
References
Technical Support Center: JTE 7-31 Custom Synthesis
For researchers, scientists, and drug development professionals engaged in the custom synthesis of JTE 7-31, this technical support center provides essential guidance to navigate potential challenges. Below are troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the custom synthesis of this compound?
A1: The synthesis of this compound, an isoindolinone derivative, can present several challenges. The most common issues include low reaction yields, the formation of impurities, and difficulties in purification. Key steps that are prone to complications involve the formation of the isoindolinone core and the introduction of the pentylamino and hydroxyphenethyl groups.
Q2: I am observing a low yield in the final product. What are the likely causes?
A2: Low yields in isoindolinone synthesis can stem from several factors. Incomplete reaction at any of the synthetic steps is a primary cause. This could be due to suboptimal reaction temperature, insufficient reaction time, or catalyst deactivation in steps involving metal catalysts. Steric hindrance from the substituents can also slow down the reaction rate. Additionally, side reactions, such as oxidation of the phenol group or N-alkylation byproducts, can consume starting materials and reduce the yield of the desired product.
Q3: My final product is impure. What are the common contaminants I should look for?
A3: Common impurities in this compound synthesis include unreacted starting materials from the final coupling step, incompletely cyclized intermediates, and over-oxidized byproducts where the isoindolinone ring might be further oxidized. Side-reaction products, such as isomers or compounds where alkylation occurred at a different position, can also be present. If a palladium catalyst was used, residual metal can contaminate the final product.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound should be stored as a solid powder in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to keep it at -20°C.[1] When preparing solutions, this compound is soluble in DMSO.[1] Stock solutions should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common problems during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. Consider increasing the reaction time or temperature if necessary. |
| Side reactions | Optimize the reaction conditions to minimize side product formation. This may involve using a lower temperature, changing the solvent, or using protective groups for sensitive functionalities like the phenol. | |
| Catalyst deactivation | If using a catalyst, ensure it is fresh and that the reaction is performed under an inert atmosphere to prevent deactivation. | |
| Impure Product | Presence of starting materials | Optimize the stoichiometry of the reactants. After the reaction, use an appropriate work-up procedure to remove unreacted starting materials. Column chromatography is often effective for this. |
| Formation of byproducts | Adjust reaction conditions to improve selectivity. A thorough characterization of the byproducts by NMR and MS can help in identifying their origin and devising a strategy to prevent their formation. | |
| Purification Difficulties | Co-elution of impurities | If standard column chromatography on silica gel does not provide adequate separation, consider using a different stationary phase (e.g., alumina) or a different solvent system. Preparative HPLC can also be a powerful tool for purifying challenging mixtures. |
| Product instability on silica | Some amino-substituted compounds can be unstable on silica gel. In such cases, consider using a neutral or basic alumina column, or treat the silica gel with a base like triethylamine before use. |
Experimental Protocols
While the exact, proprietary custom synthesis protocols for this compound may vary, a plausible synthetic route can be deduced from patent literature (e.g., WO 1997/029079) and general knowledge of isoindolinone synthesis. A generalized, representative protocol is provided below.
General Procedure for the Synthesis of the Isoindolinone Core:
A common method for constructing the isoindolinone ring is through the reductive amination of a 2-formylbenzoate derivative with an appropriate amine, followed by intramolecular cyclization.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-formylbenzoate starting material in a suitable solvent (e.g., methanol or ethanol).
-
Amine Addition: Add the primary amine (in the case of this compound, this would be a precursor to the 4-(pentylamino) group) to the solution.
-
Reductive Amination: Add a reducing agent, such as sodium borohydride or sodium cyanoborohydride, portion-wise at a controlled temperature (e.g., 0°C to room temperature).
-
Cyclization: After the reductive amination is complete (as monitored by TLC or LC-MS), the reaction mixture is heated to induce intramolecular cyclization to form the isoindolinone ring.
-
Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is a selective agonist for the cannabinoid receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR). Upon binding of this compound, the receptor activates intracellular signaling cascades. The primary pathway involves the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can activate other pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. There is also evidence for this compound inducing Gαs coupling, which can stimulate adenylyl cyclase and increase cAMP.
Experimental Workflow for this compound Custom Synthesis
The following diagram outlines a typical workflow for the custom synthesis of this compound, from starting materials to the final purified product.
References
Technical Support Center: Improving JTE 7-31 Formulation for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on the formulation and in vivo application of JTE 7-31, a potent and selective cannabinoid receptor 2 (CB2) agonist. Due to its poor aqueous solubility, successful in vivo studies with this compound require careful consideration of the formulation to ensure adequate bioavailability and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating after preparation or during administration?
A1: this compound is a lipophilic molecule with low water solubility. Precipitation is a common issue and can be caused by several factors:
-
High Concentration: Exceeding the solubility limit of this compound in your chosen vehicle will lead to precipitation.
-
Solvent Polarity: A significant change in solvent polarity, for instance, when a concentrated DMSO stock is diluted into an aqueous buffer for administration, can cause the compound to crash out of solution.
-
Temperature Changes: A decrease in temperature can lower the solubility of this compound, leading to precipitation.
-
pH: The solubility of this compound may be pH-dependent. Changes in the pH of the formulation can affect its stability.
Q2: What are the recommended vehicles for in vivo administration of this compound?
A2: Due to its poor water solubility, this compound requires a non-aqueous or co-solvent system for in vivo administration. Commonly used vehicles include a combination of solvents and surfactants to improve solubility and stability. Several formulations have been suggested for compounds with similar properties.[1]
Q3: How can I minimize precipitation when preparing my this compound formulation?
A3: To minimize precipitation, consider the following steps:
-
Prepare a High-Concentration Stock: Dissolve this compound in a suitable organic solvent like DMSO to create a high-concentration stock solution.
-
Use Co-solvents and Surfactants: When preparing the final formulation for injection or oral gavage, use a combination of co-solvents (e.g., PEG300, PEG400) and surfactants (e.g., Tween 80) to maintain solubility upon dilution.
-
Controlled Dilution: Add the DMSO stock solution to the co-solvent/surfactant mixture slowly while vortexing or stirring to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
-
Maintain Temperature: If you gently warm the solution to aid dissolution, ensure it remains stable at the temperature of administration.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective agonist for the cannabinoid receptor 2 (CB2). The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed on immune cells. Upon activation by an agonist like this compound, the CB2 receptor initiates a signaling cascade that can modulate immune responses and inflammation.
Troubleshooting Guides
Issue 1: Low Bioavailability or Lack of Efficacy in Oral Dosing Studies
-
Problem: After oral administration of a this compound formulation, you observe low plasma concentrations or a lack of the expected pharmacological effect.
-
Possible Cause: Poor absorption from the gastrointestinal (GI) tract due to low solubility and/or degradation.
-
Troubleshooting Steps:
-
Optimize Formulation: For oral administration, a suspension or a solution in an oil-based vehicle is often used. Consider the following formulations:
-
Suspension: Suspending this compound in a vehicle containing a suspending agent like carboxymethyl cellulose (CMC) can be effective.
-
Lipid-Based Formulation: Dissolving this compound in a lipid-based vehicle, such as corn oil, can enhance absorption through the lymphatic system.
-
-
Particle Size Reduction: If preparing a suspension, reducing the particle size of the this compound powder through micronization can increase the surface area for dissolution in the GI tract.
-
Fasting State of Animals: The presence of food in the GI tract can affect the absorption of lipophilic compounds. Ensure a consistent fasting protocol for your studies.
-
Issue 2: Irritation or Inflammation at the Injection Site
-
Problem: Following intraperitoneal (IP) or subcutaneous (SC) injection, you observe signs of irritation, inflammation, or a localized lump at the injection site.
-
Possible Cause: Precipitation of this compound at the injection site, or irritation caused by the vehicle.
-
Troubleshooting Steps:
-
Check Formulation for Precipitation: Before injection, visually inspect the formulation for any signs of precipitation. If it is not a suspension, the solution should be clear.
-
Optimize Vehicle Composition: High concentrations of DMSO can be irritating to tissues. Aim to keep the final DMSO concentration in the injected formulation as low as possible (ideally below 10%). The use of well-tolerated co-solvents like PEG300 and surfactants like Tween 80 can help.
-
Increase Injection Volume and Decrease Concentration: If solubility is a limiting factor, consider administering a larger volume of a more dilute solution, staying within the recommended volume limits for the chosen route and animal species.
-
Alternate Injection Sites: If repeated injections are necessary, rotate the injection sites to minimize local irritation.
-
Experimental Protocols
Below are detailed methodologies for preparing common formulations for in vivo studies with this compound. These are based on standard practices for poorly soluble compounds.
Protocol 1: Injectable Formulation (IP, IV, SC)
This protocol describes the preparation of a common vehicle system for injectable administration of lipophilic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing. Gentle warming (to 37°C) may be applied if necessary.
-
Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common formulation is a 1:4:0.5:4.5 ratio of DMSO:PEG300:Tween 80:Saline. For example, to prepare 1 mL of the final formulation:
-
Start with the DMSO stock solution of this compound.
-
Add 400 µL of PEG300 to 100 µL of the this compound DMSO stock solution. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is homogenous.
-
Finally, add 450 µL of sterile saline to the mixture. Vortex thoroughly.
-
-
Final Concentration Calculation: The final concentration of this compound in this example would be 1 mg/mL. Adjust the initial stock concentration or the volume of the stock solution to achieve the desired final concentration.
-
Administration: Administer the freshly prepared formulation to the animals via the desired injection route (e.g., intraperitoneal).
Protocol 2: Oral Gavage Formulation (Suspension)
This protocol describes the preparation of a suspension of this compound for oral administration.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium salt (CMC)
-
Sterile water
Procedure:
-
Prepare CMC Vehicle: Prepare a 0.5% (w/v) solution of CMC in sterile water. For example, to make 10 mL of vehicle, dissolve 50 mg of CMC in 10 mL of sterile water. This may require stirring for an extended period to fully dissolve.
-
Prepare Suspension: Weigh the required amount of this compound powder. To prepare a 1 mg/mL suspension, add 10 mg of this compound to 10 mL of the 0.5% CMC vehicle.
-
Homogenize: Vortex the mixture vigorously to ensure a uniform suspension. Sonication in a water bath for a few minutes can help to break up any clumps and create a finer suspension.
-
Administration: Before each administration, ensure the suspension is well-mixed by vortexing. Administer the suspension to the animals using a proper oral gavage needle.
Data Presentation
| Formulation Component | Route of Administration | Dosing (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Vehicle 1: | ||||||
| 10% DMSO | IP | |||||
| 40% PEG300 | ||||||
| 5% Tween 80 | ||||||
| 45% Saline | ||||||
| Vehicle 2: | ||||||
| 10% DMSO | Oral | |||||
| 90% Corn Oil | ||||||
| Vehicle 3: | ||||||
| 0.5% CMC | Oral | |||||
| in Water |
Note: The values in this table are placeholders and should be replaced with experimental data.
Visualizations
CB2 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the CB2 receptor upon agonist binding.
Caption: CB2 receptor signaling cascade initiated by an agonist like this compound.
Experimental Workflow for Formulation and In Vivo Testing
The diagram below outlines a logical workflow for developing and testing a this compound formulation for in vivo studies.
Caption: A stepwise workflow for this compound formulation development and in vivo evaluation.
References
Navigating JTE 7-31: A Technical Guide to Overcoming Batch-to-Batch Inconsistency
For researchers and drug development professionals utilizing JTE 7-31, a selective cannabinoid receptor 2 (CB2) agonist, achieving reproducible experimental outcomes is paramount.[1][2] However, batch-to-batch inconsistency of chemical compounds can introduce significant variability, jeopardizing the validity and progress of research. This technical support center provides a comprehensive resource to identify, troubleshoot, and mitigate potential issues arising from the variability of this compound batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the cannabinoid receptor 2 (CB2).[2] It exhibits significantly higher affinity for the CB2 receptor compared to the CB1 receptor, with a Ki of 0.088 nM for CB2 versus 11 nM for CB1.[2] This selectivity makes it a valuable tool for studying the effects of peripheral cannabinoid receptor activation, which is implicated in immunomodulatory and anti-inflammatory responses.[3]
Q2: What are the common solvents and storage conditions for this compound?
A2: this compound is typically soluble in DMSO.[4] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[4] In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4] The compound is stable at room temperature for short periods, such as during shipping.[1][4]
Q3: What could be the primary sources of batch-to-batch inconsistency with this compound?
-
Purity Levels: Minor variations in the percentage of the active compound and the presence of impurities from the synthesis process.
-
Solubility and Formulation: Differences in the physical properties of the powder between batches could affect its solubility and the homogeneity of prepared solutions.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its effective concentration.
-
Water Content: The degree of hydration can vary between batches, affecting the actual molecular weight and, consequently, the concentration of prepared solutions.[1]
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results Between Different Batches of this compound
This is the most common manifestation of batch-to-batch variability. The following steps can help identify the root cause.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA) for Each Batch:
-
Compare the purity specifications on the CoA for each batch. Note any significant differences.
-
Check for any listed impurities and their concentrations.
-
-
Assess Compound Solubility and Solution Preparation:
-
Visually inspect the solubility of each batch in your chosen solvent. Are there any differences in the ease of dissolution?
-
Prepare fresh stock solutions from each batch and compare their appearance. Look for any precipitation or cloudiness.
-
-
Perform a Dose-Response Curve Comparison:
-
Conduct a parallel dose-response experiment using a known, reliable assay (e.g., a receptor binding assay or a functional assay measuring downstream signaling).
-
Compare the EC50 or IC50 values obtained for each batch. A significant shift in these values indicates a difference in potency.
-
Issue 2: Reduced or No Activity of a New Batch of this compound
If a new batch of this compound shows significantly lower or no activity compared to previous batches, consider the following.
Troubleshooting Steps:
-
Confirm Proper Storage and Handling:
-
Ensure the new batch was stored under the recommended conditions (-20°C for powder, -80°C for stock solutions).
-
Review your solution preparation protocol to rule out any errors in dilution or calculation.
-
-
Evaluate Compound Integrity:
-
If possible, use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check the purity and integrity of the new batch compared to an older, effective batch.
-
-
Check Experimental Controls:
-
Ensure that all positive and negative controls in your assay are behaving as expected. This will help differentiate between a compound-specific issue and a general assay problem.
-
Data Presentation
Table 1: Hypothetical Comparison of this compound Batches
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC) | 99.5% | 98.2% | 99.8% |
| Appearance | White to off-white powder | White to off-white powder | White powder |
| Solubility in DMSO | Clear solution at 10 mM | Slight cloudiness at 10 mM | Clear solution at 10 mM |
| EC50 (Functional Assay) | 1.2 nM | 5.8 nM | 1.1 nM |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. A brief sonication step can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Standard In Vitro Functional Assay
-
Cell Culture: Culture cells expressing the human CB2 receptor in appropriate media and conditions.
-
Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound from the stock solution in the assay buffer.
-
Treatment: Remove the culture media from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired time at 37°C.
-
Signal Detection: Measure the downstream signaling event (e.g., cAMP levels, calcium flux, or reporter gene expression) using a suitable detection method.
-
Data Analysis: Plot the response against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Visualizations
Caption: Troubleshooting workflow for addressing this compound batch inconsistency.
Caption: Simplified signaling pathway of this compound via the CB2 receptor.
References
Validation & Comparative
A Comparative Guide to JTE 7-31 and Other Selective CB2 Agonists
For researchers and professionals in drug development, the selection of a suitable selective cannabinoid receptor 2 (CB2) agonist is crucial for investigating the therapeutic potential of targeting the endocannabinoid system. This guide provides an objective comparison of JTE 7-31 against other prominent selective CB2 agonists, supported by experimental data, to facilitate informed decisions in research applications.
The CB2 receptor, primarily expressed in immune cells, is a key target for therapies aimed at modulating inflammation and pain without the psychoactive effects associated with the cannabinoid receptor 1 (CB1).[1][2] this compound is a notable selective CB2 agonist, and this guide will compare its performance with other widely used compounds such as HU-308, JWH-133, and AM1241.
In Vitro Pharmacology: A Quantitative Comparison
The binding affinity (Ki) and selectivity for the CB2 receptor over the CB1 receptor are critical parameters for evaluating these agonists. The following table summarizes the in vitro pharmacological data for this compound and its counterparts.
| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |
| This compound | 0.088[3][4] | 11[3][4] | ~125-fold |
| HU-308 | 22.7[5][6] | >10,000[5][6] | >440-fold[6] |
| JWH-133 | 3.4[7][8] | 677[7] | ~200-fold[7][9] |
| AM1241 | 3.4[10][11] | 280[11] | ~82-fold[10][11] |
| GW405833 | 3.92[12] | 4772[12] | ~1217-fold[12] |
Signaling Pathways of CB2 Receptor Agonists
Upon activation by an agonist, the CB2 receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gi/o pathway.[13] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14] Additionally, the βγ subunits of the G-protein can activate the mitogen-activated protein kinase (MAPK) cascade, influencing various cellular processes.[13][15]
Experimental Protocols
The characterization of selective CB2 agonists relies on a variety of in vitro assays to determine their binding affinity and functional activity.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound.[14][16]
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CB2 receptor.
-
Materials:
-
Cell membranes from cells expressing the human CB2 receptor (e.g., HEK293 or CHO cells).[14]
-
Radioligand (e.g., [3H]CP-55,940).[14]
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2).[14]
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).[14]
-
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[16]
-
Incubate for 60-90 minutes at 30°C to reach equilibrium.[14]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.[16]
-
Measure the radioactivity retained on the filters using a scintillation counter.[16]
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.[17]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in stimulating G-protein activation.
-
Principle: In the presence of an agonist, the Gα subunit of the G-protein releases GDP and binds GTP. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation.[17]
-
Procedure:
-
Cell membranes expressing the CB2 receptor are incubated with GDP, [35S]GTPγS, and varying concentrations of the test agonist.[18]
-
The reaction is incubated at 30°C for 60 minutes.[18]
-
The reaction is terminated by rapid filtration.[18]
-
The amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.[18]
-
cAMP Functional Assay
This assay measures the functional consequence of CB2 receptor activation on a key downstream signaling molecule.[19]
-
Objective: To determine the ability of a CB2 agonist to inhibit adenylyl cyclase activity.
-
Principle: Cells expressing the CB2 receptor are stimulated with forskolin to increase intracellular cAMP levels. An agonist will inhibit this forskolin-stimulated cAMP production.[19][20]
-
Procedure:
-
CHO or HEK293 cells stably expressing the human CB2 receptor are plated in a 96- or 384-well plate.[19]
-
Cells are treated with varying concentrations of the test agonist.[19]
-
A fixed concentration of forskolin is added to all wells (except basal control) to stimulate adenylyl cyclase.[19]
-
After incubation, the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF or LANCE).[19]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel CB2 receptor agonist.
References
- 1. realmofcaring.org [realmofcaring.org]
- 2. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. lumirlab.com [lumirlab.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Treatment with CB2 Agonist JWH-133 Reduces Histological Features Associated with Erectile Dysfunction in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of JTE 7-31 and JTE-907
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties and efficacy of two notable cannabinoid receptor ligands, JTE 7-31 and JTE-907. While both compounds were developed by Japan Tobacco, they exhibit opposing mechanisms of action at the cannabinoid receptor type 2 (CB2), suggesting distinct therapeutic applications. This document summarizes their known characteristics, presents available experimental data, and outlines the methodologies of key studies to aid researchers in their evaluation.
At a Glance: this compound vs. JTE-907
| Feature | This compound | JTE-907 |
| Mechanism of Action | Selective CB2 Receptor Agonist | Selective CB2 Receptor Inverse Agonist |
| Primary Therapeutic Potential | Anti-inflammatory, Immunomodulatory | Anti-inflammatory, Immunomodulatory |
| Reported In Vivo Efficacy | Data not publicly available | Demonstrated efficacy in models of acute inflammation, cutaneous inflammation, and inflammatory bowel disease. |
Mechanism of Action and Signaling Pathways
This compound is a selective agonist for the CB2 receptor.[1] As an agonist, it binds to and activates the CB2 receptor, which is primarily expressed on immune cells. This activation is expected to initiate downstream signaling cascades that lead to the modulation of immune responses and a reduction in inflammation. The precise signaling pathways activated by this compound have not been extensively detailed in publicly available literature.
In contrast, JTE-907 is a selective inverse agonist of the CB2 receptor.[2] An inverse agonist not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor. In the case of JTE-907, it has been shown to increase the production of cyclic adenosine monophosphate (cAMP), a key second messenger, in cells expressing the CB2 receptor.[2] This is contrary to the action of CB2 agonists, which typically decrease cAMP levels. The anti-inflammatory effects of JTE-907 are thought to be mediated through this modulation of cAMP and other signaling pathways, such as p38 phosphorylation and STAT5A activation, which can influence T-cell differentiation.[3]
Comparative Efficacy Data
A direct comparative efficacy study between this compound and JTE-907 has not been identified in the available scientific literature. While JTE-907 has been characterized in several preclinical models of inflammation, similar in vivo efficacy data for this compound is not publicly available.
Binding Affinity
The binding affinity of a ligand to its receptor is a key determinant of its potency. The following table summarizes the reported binding affinities (Ki) of this compound and JTE-907 for human, mouse, and rat cannabinoid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Species | Ki (nM) | Selectivity (CB1/CB2) |
| This compound | CB2 | Human | 0.088[1] | ~125-fold[1] |
| CB1 | Human | 11[1] | ||
| JTE-907 | CB2 | Human | 35.9[2] | ~66-fold[2] |
| CB1 | Human | >10,000[2] | ||
| CB2 | Mouse | 1.55[2] | ~684-fold[2] | |
| CB1 | Mouse | >10,000[2] | ||
| CB2 | Rat | 0.38[2] | ~2760-fold[2] | |
| CB1 | Rat | >10,000[2] |
Note: The selectivity is calculated as the ratio of Ki for CB1 to Ki for CB2.
In Vivo Efficacy of JTE-907
JTE-907 has demonstrated anti-inflammatory effects in various animal models.
Carrageenan-Induced Paw Edema in Mice
Oral administration of JTE-907 dose-dependently inhibited carrageenan-induced paw edema in mice, a model of acute inflammation.[2]
| Treatment | Dose (mg/kg, p.o.) | Inhibition of Edema (%) |
| JTE-907 | 0.3 | ~30[2] |
| JTE-907 | 1 | ~50[2] |
| JTE-907 | 3 | ~60[2] |
Dinitrofluorobenzene (DNFB)-Induced Ear Swelling in Mice
JTE-907 also showed significant inhibition of ear swelling in a mouse model of contact hypersensitivity induced by DNFB.[4]
| Treatment | Dose (mg/kg, p.o.) | Inhibition of Ear Swelling (%) |
| JTE-907 | 10 | Significant inhibition (exact % not specified)[4] |
Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis in Mice
In a mouse model of inflammatory bowel disease, JTE-907 treatment ameliorated disease severity. This was associated with an increase in the number of regulatory T cells (Tregs) in the gut lamina propria, suggesting an immunomodulatory mechanism.[3]
| Treatment | Outcome |
| JTE-907 | - Reduced body weight loss- Decreased disease activity score- Prevented NF-κB activation- Reduced expression of adhesion molecules[3] |
Experimental Protocols
Carrageenan-Induced Paw Edema
This model is widely used to assess acute inflammation.
Detailed Methodology:
-
Animals: Male ICR mice are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Dosing: JTE-907, a reference anti-inflammatory drug, or vehicle is administered orally (p.o.) at specified doses.
-
Induction of Edema: Approximately 30-60 minutes after dosing, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group.
DNBS-Induced Colitis
This model is used to study inflammatory bowel disease.
Detailed Methodology:
-
Animals: Male BALB/c mice are commonly used.
-
Induction of Colitis: Mice are anesthetized, and colitis is induced by intrarectal administration of DNBS dissolved in ethanol.
-
Treatment: JTE-907 or vehicle is administered, often orally, daily starting from the day of colitis induction.
-
Monitoring: Body weight, stool consistency, and the presence of blood are monitored daily to calculate a disease activity index (DAI).
-
Endpoint Analysis: At the end of the study period (e.g., 3-5 days), mice are euthanized, and the colon is removed for macroscopic scoring, measurement of length, and histological analysis. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and cytokine levels can also be measured in the colon tissue.
Conclusion
This compound and JTE-907 represent two distinct approaches to modulating the CB2 receptor for potential therapeutic benefit. This compound, as a CB2 agonist, is presumed to have anti-inflammatory and immunomodulatory effects, though publicly available in vivo efficacy data to support this is currently lacking. In contrast, JTE-907, a CB2 inverse agonist, has demonstrated clear anti-inflammatory and immunomodulatory properties in multiple preclinical models. The opposing mechanisms of these two compounds highlight the complexity of CB2 receptor pharmacology and suggest that both activation and inverse agonism of this receptor may have therapeutic potential in different inflammatory and immune-mediated diseases. Further research, particularly on the in vivo efficacy of this compound, is necessary to fully elucidate the comparative therapeutic potential of these two compounds.
References
- 1. This compound | cannabinoid receptor agonist | CAS# 194358-72-0 | InvivoChem [invivochem.com]
- 2. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
JTE-7-31: A Potent and Selective CB2 Receptor Agonist
A Comprehensive Guide to the Experimental Validation of JTE-7-31's Selectivity for the Cannabinoid Receptor 2 (CB2)
For researchers and professionals in the field of drug discovery and development, the identification of selective ligands for specific receptor subtypes is a critical step. This guide provides an objective comparison of JTE-7-31, a known CB2 receptor agonist, with other alternative compounds, supported by experimental data to validate its selectivity.
Highlighting Selectivity: JTE-7-31 in Comparison
JTE-7-31, a compound developed by Japan Tobacco, demonstrates a remarkable selectivity for the cannabinoid receptor 2 (CB2) over the cannabinoid receptor 1 (CB1).[1] This selectivity is a crucial attribute, as activation of CB1 receptors is associated with the psychoactive effects of cannabinoids, while CB2 receptors are primarily involved in immune modulation and inflammatory responses. A comparison with other well-characterized CB2-selective ligands, such as the antagonist/inverse agonist AM630 and the antagonist SR144528, further underscores the pharmacological profile of JTE-7-31.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a key determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
The table below summarizes the binding affinities of JTE-7-31, AM630, and SR144528 for both CB1 and CB2 receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |
| JTE-7-31 | 11[1] | 0.088[1] | ~125-fold |
| AM630 | ~2,110 | 12.8 | ~165-fold |
| SR144528 | ~4,000 | 5.8 | ~690-fold |
As the data illustrates, JTE-7-31 exhibits a high affinity for the CB2 receptor with a Ki of 0.088 nM, while its affinity for the CB1 receptor is significantly lower at 11 nM, resulting in a selectivity of approximately 125-fold in favor of CB2.[1] In comparison, AM630 and SR144528 also demonstrate substantial selectivity for the CB2 receptor.
Functional Activity at the CB2 Receptor
Beyond binding affinity, the functional activity of a ligand—whether it acts as an agonist, antagonist, or inverse agonist—is a critical aspect of its pharmacological profile. While JTE-7-31 is characterized as a CB2 receptor agonist, AM630 and SR144528 are classified as inverse agonists or antagonists. An agonist activates the receptor to elicit a biological response, whereas an antagonist blocks the action of an agonist, and an inverse agonist binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist.
A related compound, JTE-907, has been identified as a selective CB2 inverse agonist, exhibiting anti-inflammatory properties.
Experimental Protocols: A Closer Look
The validation of a compound's selectivity and functional activity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
This technique is employed to determine the binding affinity of a test compound for a specific receptor.
Objective: To quantify the affinity (Ki) of JTE-7-31, AM630, and SR144528 for CB1 and CB2 receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (either CB1 or CB2) are prepared from cultured cells (e.g., CHO or HEK293) or from tissues known to express the receptor at high levels.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]CP55940, a high-affinity cannabinoid agonist) and varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays: cAMP and GTPγS Binding
Functional assays are crucial for determining whether a ligand activates, blocks, or inversely affects its target receptor.
cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger involved in the signaling of many G protein-coupled receptors (GPCRs), including CB2.
Objective: To determine the functional activity of a test compound at the CB2 receptor by measuring its effect on cAMP levels.
General Protocol:
-
Cell Culture: Cells expressing the CB2 receptor are cultured and seeded in multi-well plates.
-
Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Compound Treatment: The cells are then incubated with varying concentrations of the test compound. For an agonist, this will result in the inhibition of forskolin-stimulated cAMP accumulation.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA).
-
Data Analysis: The data is used to generate dose-response curves, from which the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values can be determined.
[³⁵S]GTPγS Binding Assay
This assay provides a direct measure of G protein activation following receptor stimulation.
Objective: To assess the ability of a test compound to activate G proteins coupled to the CB2 receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the CB2 receptor are prepared.
-
Incubation: The membranes are incubated with the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of varying concentrations of the test compound.
-
Separation: The [³⁵S]GTPγS bound to the G proteins is separated from the unbound radiolabel by filtration.
-
Quantification: The radioactivity retained on the filters is measured.
-
Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the concentration of the test compound to generate a dose-response curve and determine the EC50 value for agonists.
Conclusion
The experimental data presented in this guide strongly support the characterization of JTE-7-31 as a potent and highly selective CB2 receptor agonist. Its favorable selectivity profile, compared to other CB2 ligands, makes it a valuable tool for researchers investigating the therapeutic potential of targeting the CB2 receptor in various pathological conditions, including inflammatory and neurodegenerative diseases. The detailed experimental protocols provided herein offer a foundation for the continued investigation and validation of novel CB2 receptor modulators.
References
JTE 7-31 control experiments and baseline measures
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JTE 7-31's performance with other cannabinoid receptor agonists, supported by experimental data. This compound is a selective agonist for the cannabinoid receptor 2 (CB2), with a significantly higher affinity for CB2 over the cannabinoid receptor 1 (CB1), making it a valuable tool for investigating the therapeutic potential of CB2 activation while minimizing the psychoactive effects associated with CB1 agonism.
This compound demonstrates high binding affinity for the human CB2 receptor, with a reported Ki of 0.088 nM.[1][2] Its selectivity for CB2 over CB1 is a key characteristic, with a Ki of 11 nM for the CB1 receptor.[1][2] This selectivity profile is crucial for targeted therapeutic applications.
Performance Comparison with Alternative CB2 Agonists
The therapeutic potential of selective CB2 agonists is an active area of research. While direct head-to-head studies including this compound are limited in the public domain, data from various preclinical models allow for a comparative assessment of other well-known CB2 agonists.
| Compound | Receptor Binding Affinity (Ki) | Key In Vivo Efficacy |
| This compound | CB2: 0.088 nM [1][2], CB1: 11 nM [1][2] | Data from specific in vivo models is not readily available in the searched literature. |
| HU-308 | Not specified in the provided results. | Showed significant anti-inflammatory and peripheral analgesic activity in a corneal injury model.[3] |
| JWH-133 | Not specified in the provided results. | Demonstrated dose-dependent antinociceptive effects in both acute and inflammatory phases of formalin-induced pain, with no tolerance development upon repeated administration.[3] |
| AM1710 | Not specified in the provided results. | Maximally effective in a thermal pain model with a longer duration of action compared to (R,S)-AM1241.[3] |
| (R,S)-AM1241 | Not specified in the provided results. | Maximally effective in a thermal pain model, but with a shorter duration of action than AM1710.[3] |
A related compound of interest is JTE-907, which acts as a CB2 receptor inverse agonist. It has been shown to have anti-inflammatory effects in vivo.[4][5] Its binding affinities for the CB2 receptor are 35.9 nM for human, 1.55 nM for mouse, and 0.38 nM for rat.[4]
Experimental Protocols
In Vitro Functional Assay: cAMP Inhibition
A standard method to assess the functional activity of CB2 receptor agonists is to measure their ability to inhibit the production of cyclic adenosine monophosphate (cAMP) in cells expressing the receptor. The CB2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6]
Materials:
-
HEK293 cells stably expressing the human CB2 receptor.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound and reference agonist (e.g., CP-55,940) dissolved in DMSO to make a 10 mM stock solution.
-
Forskolin solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
cAMP detection kit (e.g., cAMP-Glo™ Assay).
-
384-well white assay plates.
Procedure:
-
Cell Culture: Maintain HEK293-CB2 cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Plating: Seed the cells into 384-well plates at a density of approximately 2,000 cells per well and incubate overnight.
-
Compound Preparation:
-
Perform serial dilutions of the this compound and reference agonist stock solutions in DMSO.
-
Further dilute these in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid solvent effects.
-
-
Baseline and Control Measures:
-
Vehicle Control: Prepare wells containing only the vehicle (e.g., assay buffer with the same final DMSO concentration as the compound wells) to determine the baseline cAMP level in the absence of the test compound.
-
Forskolin Stimulation: To measure the inhibitory effect of the agonist, stimulate the cells with a concentration of forskolin that induces a submaximal cAMP response (EC80). This provides a window to observe inhibition.
-
Basal Control: Include wells that receive neither the compound nor forskolin to measure the basal cAMP level of the cells.
-
-
Assay Protocol:
-
Add the diluted this compound, reference agonist, or vehicle control to the appropriate wells.
-
Add the forskolin solution to all wells except the basal control wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: The potency of this compound is determined by calculating the EC50 value from the concentration-response curve of cAMP inhibition.
In Vivo Study Preparation and Controls
For in vivo experiments, proper formulation of this compound and the inclusion of appropriate control groups are critical for obtaining meaningful data.
Vehicle Formulation: this compound is typically dissolved in a vehicle suitable for injection. Common formulations include:
-
A mixture of DMSO, Tween 80, and saline.[7] A typical ratio might be 10% DMSO, 5% Tween 80, and 85% saline.[7]
-
A solution of DMSO and corn oil.[7]
Control Group Design:
-
Vehicle Control Group: A group of animals that receives the same volume and formulation of the vehicle used to dissolve this compound, administered via the same route. This group is essential to control for any effects of the vehicle itself.
-
Baseline Measurements: Before the administration of this compound or the vehicle, baseline measurements of the parameters of interest (e.g., pain threshold, inflammatory markers) should be recorded for each animal. These pre-treatment values serve as a baseline for comparison with post-treatment measurements.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of CB2 receptor activation and a typical experimental workflow for evaluating a CB2 agonist.
Caption: CB2 Receptor Signaling Pathway.
Caption: In Vitro CB2 Agonist Evaluation Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | cannabinoid receptor agonist | CAS# 194358-72-0 | InvivoChem [invivochem.com]
Comparative Efficacy of JTE 7-31 and a Structurally Related Compound in Preclinical Models of Inflammation
A detailed analysis of the reproducibility and comparative performance of the cannabinoid receptor 2 (CB2) agonist JTE 7-31 and its closely related inverse agonist, JTE-907, in well-established preclinical models of acute inflammation.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the anti-inflammatory effects of this compound and JTE-907. By examining data from multiple studies, this document aims to shed light on the reproducibility of their effects and their performance against standard anti-inflammatory drugs.
Introduction to this compound and JTE-907
This compound is a selective agonist for the cannabinoid receptor 2 (CB2), a key component of the endocannabinoid system primarily expressed on immune cells.[1] Activation of the CB2 receptor is generally associated with anti-inflammatory and immunomodulatory effects. In contrast, JTE-907, a structurally similar compound, acts as a selective inverse agonist at the CB2 receptor.[2][3] Despite their opposing mechanisms of action at the receptor level, both compounds have been reported to exhibit anti-inflammatory properties in vivo, presenting a compelling case for a comparative analysis of their effects and the reproducibility of these findings.
Comparative Analysis of Anti-inflammatory Activity
A widely used and reproducible animal model for studying acute inflammation is the carrageenan-induced paw edema model in rodents. In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.
| Treatment Group | Dosage | Time Point (hours) | Inhibition of Paw Edema (%) | Study Reference |
| JTE-907 | 0.1 - 10 mg/kg (oral) | Not specified | Dose-dependent inhibition | Iwamura et al., 2001[4] |
| Indomethacin | 10 mg/kg | 2 | 54 | Georgiev et al., 2018[5] |
| Indomethacin | 10 mg/kg | 3 | 54 | Georgiev et al., 2018[5] |
| Indomethacin | 10 mg/kg | 4 | 54 | Georgiev et al., 2018[5] |
| Indomethacin | 10 mg/kg | 5 | 33 | Georgiev et al., 2018[5] |
| Naproxen | 15 mg/kg | 1 | 59 | Georgiev et al., 2018[5] |
| Naproxen | 15 mg/kg | 2 | 81 | Georgiev et al., 2018[5] |
| Naproxen | 15 mg/kg | 3 | 73 | Georgiev et al., 2018[5] |
| Naproxen | 15 mg/kg | 4 | 60 | Georgiev et al., 2018[5] |
| Naproxen | 15 mg/kg | 5 | 39 | Georgiev et al., 2018[5] |
Table 1: Comparison of the anti-inflammatory effects of JTE-907 and standard NSAIDs in the carrageenan-induced paw edema model in rats.
One key study demonstrated that orally administered JTE-907 dose-dependently inhibited carrageenan-induced paw edema in mice.[4] For comparison, a separate study on the same model in rats showed that indomethacin (10 mg/kg) and naproxen (15 mg/kg) also significantly suppressed paw edema, with peak inhibitions observed at different time points.[5] While a direct quantitative comparison is limited by the differing experimental specifics, the data suggests that JTE-907 possesses anti-inflammatory activity in a similar range to established NSAIDs.
Experimental Protocols
To facilitate the reproducibility of these findings, the following is a detailed methodology for the carrageenan-induced paw edema model, compiled from several studies.
Carrageenan-Induced Paw Edema Model
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment with free access to food and water and maintained on a 12-hour light/dark cycle.
-
Induction of Edema: A 1% (w/v) solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL of this solution is injected into the sub-plantar surface of the right hind paw of the animal.[6]
-
Treatment Administration: Test compounds (e.g., this compound, JTE-907) or a reference drug (e.g., indomethacin) are typically administered orally or intraperitoneally 30 to 60 minutes prior to the carrageenan injection. A vehicle control group receives the same volume of the solvent used to dissolve the test compounds.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, typically hourly for the first 5-6 hours.[5][7] The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean paw volume of control - Mean paw volume of treated group) / Mean paw volume of control ] x 100
Measurement of Inflammatory Mediators
-
Tissue Collection: At the end of the experiment (e.g., 4-6 hours post-carrageenan), animals are euthanized, and the inflamed paw tissue is collected.
-
Cytokine Analysis: The tissue is homogenized, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, can also be measured in the tissue homogenates as a marker of inflammation.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound and JTE-907 are mediated through the CB2 receptor, which is a G protein-coupled receptor (GPCR). The signaling cascade initiated by these compounds, as well as the general workflow of the carrageenan-induced paw edema experiment, are depicted below.
Figure 1: Simplified signaling pathway of the CB2 receptor upon interaction with an agonist (this compound) and an inverse agonist (JTE-907).
Figure 2: Workflow of the carrageenan-induced paw edema model for evaluating anti-inflammatory compounds.
Conclusion
The available evidence from preclinical studies suggests that both the CB2 receptor agonist this compound and the inverse agonist JTE-907 possess anti-inflammatory properties. While a direct, head-to-head comparison of this compound with other compounds in a standardized model is not extensively documented in publicly available literature, the data on JTE-907 indicates a level of efficacy comparable to that of established NSAIDs in the carrageenan-induced paw edema model.
The reproducibility of the anti-inflammatory effects of these compounds appears to be consistent across the studies that have utilized this well-characterized animal model. However, to definitively establish the comparative efficacy and reproducibility of this compound, further studies employing standardized protocols and direct comparisons with both JTE-907 and standard-of-care anti-inflammatory agents are warranted. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting such future research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 3. JTE 907 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 4. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijrpns.com [ijrpns.com]
JTE 7-31: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of JTE 7-31, a synthetic cannabinoid receptor agonist. The focus is on its interaction with its primary target, the cannabinoid receptor 2 (CB2), versus its primary off-target, the cannabinoid receptor 1 (CB1). This analysis is crucial for researchers and drug development professionals in assessing the compound's selectivity and potential for off-target effects.
Executive Summary
This compound is a highly selective agonist for the cannabinoid receptor 2 (CB2).[1] While it exhibits high potency at the CB2 receptor, it maintains a significantly lower affinity for the cannabinoid receptor 1 (CB1), which is the primary receptor responsible for the psychoactive effects of cannabinoids. This selectivity makes this compound a valuable tool for investigating the therapeutic potential of CB2 receptor activation in various pathologies, including inflammatory and neuropathic pain, without the central nervous system side effects associated with CB1 activation.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of this compound is best understood through a quantitative comparison of its binding affinities (Ki) for the CB2 and CB1 receptors. The inhibition constant (Ki) is a measure of the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand; a lower Ki value indicates a higher binding affinity.
| Compound | Primary Target | Off-Target | Ki (nM) - Primary Target | Ki (nM) - Off-Target | Selectivity Ratio (Off-Target Ki / Primary Target Ki) |
| This compound | CB2 | CB1 | 0.088[1] | 11[1] | ~125 |
Note: Data on the cross-reactivity of this compound with a broader panel of other receptor types (e.g., GPCRs, ion channels, transporters) is not extensively available in publicly accessible literature. The primary characterization of its selectivity has been focused on the cannabinoid receptors.
Signaling Pathways and Mechanism of Action
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi/o. Upon activation by an agonist like this compound, these receptors initiate a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can modulate various ion channels and activate mitogen-activated protein kinase (MAPK) pathways.
Below is a diagram illustrating the canonical signaling pathway for CB2 receptor activation, the primary target of this compound.
References
A Comparative Analysis of JTE 7-31 and Endocannabinoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic cannabinoid JTE 7-31 and the endogenous cannabinoids (endocannabinoids), anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This analysis is supported by experimental data on their binding affinities and functional effects on key signaling pathways.
This document summarizes quantitative data in structured tables, details relevant experimental protocols, and visualizes signaling pathways and experimental workflows to facilitate a clear understanding of the pharmacological differences between these compounds.
I. Comparative Quantitative Data
The following tables summarize the binding affinities of this compound, anandamide (AEA), and 2-arachidonoylglycerol (2-AG) for the cannabinoid receptors CB1 and CB2.
| Compound | Receptor | Kᵢ (nM) | Selectivity |
| This compound | CB1 | 11[1] | ~125-fold for CB2 |
| CB2 | 0.088[1] | ||
| Anandamide (AEA) | CB1 | 87.7 - 239.2 | CB1 selective |
| CB2 | 439.5 | ||
| 2-Arachidonoylglycerol (2-AG) | CB1 | ~472 | Non-selective |
| CB2 | ~1400 |
Note: Kᵢ values are compiled from various sources and experimental conditions may differ.
II. Mechanism of Action and Signaling Pathways
This compound is a synthetic, selective CB2 receptor agonist, although it retains appreciable affinity for the CB1 receptor.[1] Endocannabinoids, primarily anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are endogenous lipids that act as retrograde messengers in the nervous system, modulating neurotransmitter release.[2] They are considered non-selective, binding to both CB1 and CB2 receptors, with 2-AG generally acting as a full agonist at both, while AEA is a partial agonist.
Both this compound and endocannabinoids exert their effects through G-protein coupled receptors (GPCRs), primarily CB1 and CB2. Activation of these receptors, which are coupled to Gi/o proteins, leads to a cascade of intracellular signaling events.
A. Canonical Cannabinoid Receptor Signaling
The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of cannabinoid receptors can modulate ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[3][4] Another significant downstream effect is the activation of the mitogen-activated protein kinase (MAPK) pathway.[5]
Canonical signaling pathways of cannabinoid receptors.
III. Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and endocannabinoids are provided below.
A. Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol is used to determine the binding affinity (Kᵢ) of a test compound.
1. Materials:
-
Membrane Preparations: Cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Test Compounds: this compound, anandamide, or 2-AG.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
Filtration System: Cell harvester and glass fiber filters.
-
Scintillation Counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
B. Forskolin-Induced cAMP Accumulation Assay
This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity.
1. Materials:
-
Cells: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Stimulant: Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) Inhibitor: IBMX (to prevent cAMP degradation).
-
Test Compounds: this compound, anandamide, or 2-AG.
-
cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).
2. Procedure:
-
Seed the cells in a multi-well plate and grow to confluence.
-
Pre-treat the cells with the PDE inhibitor.
-
Add the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a detection kit.
-
Plot the cAMP levels against the log concentration of the test compound to determine the EC₅₀ value.
C. Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
1. Materials:
-
Cells: HEK293 or CHO cells expressing the cannabinoid receptor and a G-protein that couples to the calcium pathway (e.g., Gα16).
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: this compound, anandamide, or 2-AG.
-
Fluorescence Plate Reader: (e.g., FLIPR or FlexStation).
2. Procedure:
-
Plate the cells in a black-walled, clear-bottom multi-well plate.
-
Load the cells with the Fluo-4 AM dye.
-
Incubate to allow for de-esterification of the dye.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add the test compound and immediately begin measuring the fluorescence intensity over time.
-
Analyze the data to determine the change in intracellular calcium concentration.
IV. Summary and Conclusion
This compound distinguishes itself from the primary endocannabinoids, AEA and 2-AG, through its significant selectivity for the CB2 receptor.[1] This property makes it a valuable tool for investigating the specific physiological and pathological roles of the CB2 receptor, potentially minimizing the psychoactive effects associated with CB1 receptor activation. In contrast, the non-selective nature of AEA and 2-AG allows them to modulate a broader range of physiological processes through both CB1 and CB2 receptors.
The functional consequences of these binding profiles are evident in their downstream signaling. While all three compounds can modulate canonical cannabinoid signaling pathways, the specific cellular and physiological outcomes will be dictated by the receptor subtype they predominantly activate in a given tissue or cell type. The provided experimental protocols offer a framework for further head-to-head comparisons to elucidate the nuanced functional differences between these important cannabinoid receptor ligands. This comparative understanding is crucial for the rational design and development of novel therapeutics targeting the endocannabinoid system.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anandamide and 2-arachidonoylglycerol: pharmacological properties, functional features, and emerging specificities of the two major endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoid tone versus constitutive activity of cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of the Selective CB2 Receptor Agonists: JTE 7-31 and AM1241
In the landscape of cannabinoid research, the development of selective agonists for the cannabinoid receptor 2 (CB2) has garnered significant attention for their therapeutic potential in inflammatory, neuropathic pain, and neurodegenerative disorders without the psychoactive side effects associated with CB1 receptor activation. This guide provides a detailed comparative analysis of two prominent selective CB2 agonists, JTE 7-31 and AM1241, focusing on their pharmacological profiles, signaling mechanisms, and the experimental frameworks used to characterize them. While direct head-to-head studies are not available in the current body of scientific literature, this guide synthesizes the existing data to offer an objective comparison for researchers, scientists, and drug development professionals.
Pharmacological Profile: A Quantitative Comparison
The binding affinity and selectivity of a ligand for its target receptor are fundamental parameters that dictate its potential efficacy and off-target effects. Both this compound and AM1241 have been characterized for their binding to human and rodent CB1 and CB2 receptors.
| Compound | Receptor | Species | Ki (nM) | Selectivity (CB1/CB2) | Reference |
| This compound | CB1 | Human | 11 | ~125-fold for CB2 | [1][2] |
| CB2 | Human | 0.088 | [1][2] | ||
| AM1241 | CB1 | Human | ~280 | >80-fold for CB2 | [3][4] |
| CB2 | Human | ~7 | [3][4] | ||
| CB1 | Rat | 280 | 82-fold for CB2 | [4] | |
| CB2 | Mouse | 3.4 | [4] |
This compound exhibits exceptionally high affinity for the human CB2 receptor with a sub-nanomolar Ki value, indicating potent binding.[1][2] In contrast, AM1241 demonstrates high but comparatively lower affinity for the human CB2 receptor.[3][4] Notably, AM1241's binding affinity has also been well-characterized in rodent models.[4] Both compounds display significant selectivity for the CB2 receptor over the CB1 receptor, a crucial attribute for avoiding psychotropic effects.
Signaling Pathways and Functional Activity
The interaction of an agonist with a G protein-coupled receptor like CB2 initiates a cascade of intracellular signaling events. The functional activity of this compound and AM1241 reveals distinct and complex signaling profiles.
This compound is primarily characterized by its potent immunomodulatory and anti-inflammatory properties.[5] While specific downstream signaling pathways for this compound are not extensively detailed in the available literature, its pharmacological actions suggest engagement with pathways that regulate immune cell function and inflammatory responses. A related compound, JTE-907, which acts as a CB2 inverse agonist, has been shown to influence T-cell differentiation towards a regulatory T-cell phenotype through p38 and STAT5A activation, offering potential, though indirect, insights into the signaling modulation achievable with this structural class of compounds.[6]
AM1241 is described as a "protean agonist," meaning its functional activity can vary depending on the specific signaling pathway and the cellular context.[3][7] This context-dependent activity is a critical consideration for experimental design and interpretation.
-
ERK Activation: In assays using HEK cells expressing the human CB2 receptor, AM1241 has been shown to act as a partial agonist, stimulating the extracellular signal-regulated kinase (ERK) pathway in a Gi/o-dependent manner.[3]
-
cAMP Modulation: The effect of AM1241 on cyclic AMP (cAMP) levels is complex. In some assay conditions, it acts as a neutral antagonist, while in others, particularly at lower forskolin concentrations, it can switch to agonistic activity.[3][4] Interestingly, species-specific effects have been observed, with AM1241 acting as an agonist at human CB2 receptors but as an inverse agonist at rat and mouse CB2 receptors in cAMP inhibition assays.[8]
-
Calcium Influx: In contrast to its agonistic activity on the ERK pathway, AM1241 has been observed to act as an antagonist in assays measuring calcium influx, blocking the effects of the potent cannabinoid agonist CP 55,940.[3]
-
IL-4/STAT6 Pathway: In the context of microglia, AM1241 has been shown to regulate their polarization and reduce morphine tolerance by modulating the IL-4/STAT6 pathway.[9]
The following diagrams illustrate the known signaling pathways for AM1241 and a generalized experimental workflow for comparing CB2 agonists.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of this compound and AM1241.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for CB1 and CB2 receptors.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either human CB1 or CB2 receptors (e.g., HEK or CHO cells) or from tissues known to be rich in these receptors (e.g., rat brain for CB1, mouse spleen for CB2).[4]
-
Competition Binding: A constant concentration of a radiolabeled cannabinoid agonist (e.g., [3H]CP 55,940) is incubated with the membrane preparations in the presence of varying concentrations of the unlabeled test compound (this compound or AM1241).
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
-
Objective: To assess the functional effect of the compound on adenylyl cyclase activity.
-
General Protocol:
-
Cell Culture: HEK cells stably expressing the human CB2 receptor are used.
-
Assay Procedure: Cells are treated with a phosphodiesterase inhibitor to prevent cAMP degradation. Forskolin is used to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Compound Treatment: Cells are co-incubated with forskolin and varying concentrations of the test compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, often based on a competitive immunoassay or a reporter gene system.
-
Data Analysis: The ability of the compound to inhibit (agonist) or enhance (inverse agonist) forskolin-stimulated cAMP accumulation is quantified.
-
In Vivo Models of Neuropathic and Inflammatory Pain
-
Objective: To evaluate the analgesic and anti-inflammatory effects of the compounds in a physiological context.
-
Carrageenan-Induced Inflammatory Pain Model:
-
Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw of a rodent, inducing localized inflammation, edema, and hyperalgesia.
-
Compound Administration: The test compound is administered, typically via intraperitoneal (i.p.) injection, before or after the carrageenan injection.
-
Assessment of Hyperalgesia: Paw withdrawal latency to a thermal stimulus or paw withdrawal threshold to a mechanical stimulus is measured at various time points after compound administration.
-
Data Analysis: The antinociceptive effect is often expressed as the maximum possible effect (%MPE).
-
-
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain:
-
Surgical Procedure: The L5 and L6 spinal nerves are tightly ligated in rats or mice to induce neuropathic pain symptoms, such as tactile allodynia and thermal hyperalgesia.
-
Compound Administration: The test compound is administered to animals exhibiting established neuropathic pain.
-
Behavioral Testing: Tactile allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a radiant heat source.
-
Data Analysis: The ability of the compound to reverse the established hypersensitivity is quantified.[4]
-
Conclusion
This compound and AM1241 are both valuable research tools for investigating the therapeutic potential of targeting the CB2 receptor. This compound stands out for its exceptionally high affinity for the human CB2 receptor, suggesting high potency. AM1241, while also a potent and selective CB2 agonist, presents a more complex pharmacological profile as a protean agonist with species-specific effects. This highlights the critical importance of selecting the appropriate experimental system and thoroughly characterizing the compound's activity within that system. The lack of direct head-to-head comparative studies underscores an important gap in the literature. Future research directly comparing these and other selective CB2 agonists in standardized in vitro and in vivo assays will be invaluable for elucidating their relative therapeutic indices and guiding the development of next-generation cannabinoid-based therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 3. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CB2 receptor agonist AM1241 regulating the polarization of microglia reduces morphine tolerance through IL-4/STAT6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of JTE 7-31
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of JTE 7-31, a selective Cannabinoid Receptor 2 (CB2) agonist, with other relevant CB2-modulating compounds. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and validation of its therapeutic potential.
Introduction to this compound and the CB2 Receptor
The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor predominantly expressed on immune cells, including T cells, B cells, and macrophages. Its activation is a key target for modulating inflammatory responses without the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1). This compound is a selective CB2 receptor agonist that has demonstrated potent immunomodulatory and anti-inflammatory properties.[1][2] By selectively targeting the CB2 receptor, this compound and similar compounds offer a promising therapeutic avenue for a variety of inflammatory conditions.
Comparison of this compound with Alternative CB2 Ligands
This compound's performance can be benchmarked against other well-characterized CB2 ligands, such as the agonist JWH-133 and the antagonist/inverse agonist SR144528. While both agonists and, paradoxically, some inverse agonists have shown anti-inflammatory effects, their mechanisms and efficacy can differ.
Table 1: Comparison of Select CB2 Receptor Ligands
| Compound | Mechanism of Action | Receptor Selectivity (Ki) | Reported Anti-inflammatory Effects |
| This compound | Selective CB2 Agonist | CB2: 0.088 nM , CB1: 11 nM[2] | Exhibits potent immunomodulatory, anti-inflammatory, and anti-allergic properties.[1] |
| JWH-133 | Selective CB2 Agonist | CB2: 3.4 nM, CB1: 677 nM[3] | Attenuates TNF-α-induced inflammation, suppresses pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β), and reduces paw edema in vivo.[3][4][5][6][7] |
| SR144528 | Selective CB2 Antagonist / Inverse Agonist | CB2: 0.6 nM[8] | Paradoxically prevents carrageenan-induced paw edema.[9] High concentrations (1µM) can reduce LPS-induced cytokine release, but this effect may be CB2-independent.[8][10] |
Quantitative Performance Data
The following tables summarize quantitative data from representative in vitro and in vivo studies. It is important to note that the data for each compound may originate from different studies with varying experimental conditions. A direct head-to-head comparison of this compound with these alternatives under identical conditions was not available in the reviewed literature.
Table 2: In Vitro Anti-inflammatory Activity (LPS-Induced Cytokine Release)
| Compound | Cell Type | Stimulant | Cytokine Measured | Result | Reference |
| This compound | Not Specified | Not Specified | Not Specified | Quantitative IC50 data not available in reviewed literature. | |
| JWH-133 | RAW264.7 Macrophages | LPS | TNF-α, IL-6, IL-1β | Significantly down-regulates the expression of M1 macrophage biomarkers (pro-inflammatory cytokines).[5] | [5] |
| SR144528 | Primary Microglia | LPS/IFN-γ | TNF-α, IL-6 | No significant effect at 1-10 nM. Significant reduction at 1 µM (CB2-independent effect). | [8] |
Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Animal Model | Administration | Dose | Max. Inhibition (%) | Reference |
| This compound | Not Specified | Not Specified | Not Specified | Quantitative data not available in reviewed literature. | |
| JWH-133 | Mouse | i.p. | 20 & 200 µ g/mouse | Significantly reduced edema (quantitative % not provided). | [7] |
| SR144528 | Mouse | i.p. | 60 µ g/mouse | Showed anti-inflammatory effects per se (quantitative % not provided). | [7][9] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental designs is crucial for understanding the validation process for this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays cited.
In Vitro LPS-Induced Cytokine Release Assay
Objective: To determine the efficacy of this compound in inhibiting the production of pro-inflammatory cytokines from immune cells stimulated with bacterial endotoxin.
Materials:
-
Cell Line: RAW 264.7 (murine macrophage-like) or human Peripheral Blood Mononuclear Cells (PBMCs).
-
Culture Medium: DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli (1 µg/mL final concentration).
-
Test Compounds: this compound, JWH-133, SR144528 (dissolved in DMSO, final concentration of DMSO <0.1%).
-
Assay: ELISA kits for TNF-α and IL-6.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds (e.g., this compound) or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate to pellet any floating cells and collect the supernatant.
-
Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer’s instructions.
-
Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only treated group. Determine the IC50 value if applicable.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To assess the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce acute inflammation in an animal model.
Materials:
-
Animals: Male Wistar rats (180-200g) or Swiss albino mice (20-25g).
-
Phlogistic Agent: 1% (w/v) Carrageenan suspension in sterile saline.
-
Test Compounds: this compound, JWH-133, SR144528, or a standard NSAID like Indomethacin (10 mg/kg).
-
Vehicle: Appropriate solvent for the test compounds (e.g., saline with Tween 80).
-
Measurement Device: Plethysmometer.
Procedure:
-
Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (t=0).
-
Compound Administration: Administer the test compounds or vehicle to the animals via intraperitoneal (i.p.) or oral (p.o.) route.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (t=0) from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.[11]
-
Conclusion
This compound is a potent and highly selective CB2 receptor agonist, positioning it as a strong candidate for anti-inflammatory drug development. Its mechanism of action via the CB2 receptor suggests it can modulate key inflammatory pathways, such as MAPK and NF-κB signaling, to reduce the production of pro-inflammatory cytokines. While direct comparative quantitative data against other CB2 ligands like JWH-133 and SR144528 is limited in publicly available literature, the established anti-inflammatory role of CB2 agonists provides a solid foundation for its validation. The experimental protocols and workflows outlined in this guide provide a clear framework for researchers to conduct further comparative studies to precisely quantify the anti-inflammatory efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB2 cannabinoid receptor agonists attenuate TNF-α-induced human vascular smooth muscle cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB2R agonist JWH-133 attenuates chronic inflammation by restraining M1 macrophage polarization via Nrf2/HO-1 pathway in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The cannabinoid CB2 receptor selective agonist JWH133 reduces mast cell oedema in response to compound 48/80 in vivo but not the release of beta-hexosaminidase from skin slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological blockade of cannabinoid receptor 2 signaling does not affect LPS/IFN-γ-induced microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
JTE 7-31: A Comparative Analysis of a Selective Cannabinoid Receptor 2 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the experimental data currently available for JTE 7-31, a potent and highly selective agonist for the cannabinoid receptor 2 (CB2). This compound's selectivity for the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues, makes it a compound of significant interest for its potential therapeutic applications in inflammatory and autoimmune diseases, with minimal psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation.[1][2] This guide will compare the performance of this compound with other relevant cannabinoid receptor ligands, detail experimental protocols, and visualize key signaling pathways.
Data Presentation: Comparative Binding Affinities and Functional Activity
The selectivity of this compound for the CB2 receptor over the CB1 receptor is a key characteristic that defines its therapeutic potential. The following table summarizes the binding affinities (Ki) of this compound and compares it with other well-known cannabinoid receptor ligands.
| Compound | Receptor | Ki (nM) | Selectivity (CB1/CB2) | Compound Type | Reference |
| This compound | CB1 | 11 | ~125-fold for CB2 | Agonist | [2][3] |
| CB2 | 0.088 | ||||
| JTE-907 | Human CB2 | 35.9 | 66-fold for CB2 (human) | Inverse Agonist | [4] |
| Mouse CB2 | 1.55 | 684-fold for CB2 (mouse) | |||
| Rat CB2 | 0.38 | 2760-fold for CB2 (rat) | |||
| WIN 55,212-2 | CB1 | 62.3 | ~4.5-fold for CB2 | Agonist | |
| CB2 | 13.8 |
Note: Ki values for WIN 55,212-2 can vary between studies.
While extensive quantitative in vivo and in vitro functional data for this compound is limited in publicly available literature, its potent immunomodulatory, anti-inflammatory, and anti-allergic properties have been noted.[1] For a comparative perspective on functional outcomes, data from the closely related compound, JTE-907, a selective CB2 inverse agonist, is presented below. It is important to note that as an inverse agonist, JTE-907's effects may be opposite to those of the agonist this compound in certain signaling pathways.
JTE-907 In Vivo Anti-Inflammatory Activity
| Experimental Model | Treatment | Dosage | Effect | Reference |
| Carrageenan-induced mouse paw edema | JTE-907 (oral) | 10 mg/kg | Significant inhibition of edema | [4] |
| Dinitrofluorobenzene-induced mouse ear swelling | JTE-907 (oral) | 0.1 - 10 mg/kg | Significant inhibition of swelling | |
| DNBS-induced colitis in mice | JTE-907 | Not specified | Reduced disease severity, decreased NF-κB activation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of cannabinoid receptor ligands like this compound.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a standard method for determining the binding affinity of a test compound to cannabinoid receptors.
1. Membrane Preparation:
-
HEK-293 cells stably expressing human CB1 or CB2 receptors are cultured and harvested.
-
Cells are washed with ice-cold PBS and resuspended in a hypotonic buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4).
-
The cell suspension is homogenized and then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
Assay buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4).
-
A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard cannabinoid ligand.
3. Incubation and Filtration:
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.
1. Cell Culture and Treatment:
-
CHO-K1 cells stably expressing the human CB2 receptor are seeded in a multi-well plate and cultured until they reach the desired confluency.
-
The cells are then treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Concurrently, the cells are treated with varying concentrations of the test compound (e.g., this compound).
2. cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
3. Data Analysis:
-
For a CB2 agonist, a dose-dependent decrease in forskolin-stimulated cAMP levels is expected, as the CB2 receptor is typically Gi-coupled, leading to the inhibition of adenylyl cyclase.
-
For a CB2 inverse agonist (like JTE-907), a dose-dependent increase in forskolin-stimulated cAMP levels would be observed.[4]
-
The EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values are determined from the dose-response curves.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound and cannabinoid receptor research.
Caption: Agonist activation of the CB2 receptor by this compound.
Caption: Workflow for a cannabinoid receptor binding assay.
Caption: Logical relationship between JTE compounds and their effects.
References
Safety Operating Guide
Proper Disposal of JTE 7-31: A Guide for Laboratory Professionals
For immediate reference, treat all JTE 7-31 waste as hazardous chemical waste. Segregate and dispose of it through your institution's Environmental Health and Safety (EHS) office. Never dispose of this compound or its containers in regular trash or down the drain.
This document provides essential guidance on the proper disposal procedures for this compound, a potent cannabinoid receptor agonist used in research. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. The information presented is based on established best practices for the disposal of potent research chemicals in a laboratory setting.
Understanding the Hazard Profile of this compound
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is a cornerstone of laboratory safety.[2][3] this compound waste should be collected in dedicated, properly labeled containers, separate from other waste streams.
Table 1: this compound Waste Segregation and Container Requirements
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste (e.g., contaminated gloves, weigh boats, pipette tips) | Lined, puncture-resistant container with a lid | "Hazardous Waste," "this compound Solid Waste," full chemical name, and associated hazard symbols. |
| Liquid Waste (e.g., unused solutions, solvent rinsates) | Leak-proof, compatible chemical waste container (e.g., glass or polyethylene bottle with a screw cap) | "Hazardous Waste," "this compound Liquid Waste," full chemical name, solvent composition (e.g., "in DMSO"), and approximate concentration. |
| Sharps Waste (e.g., contaminated needles, syringes, scalpels) | Approved sharps container | "Hazardous Waste," "this compound Sharps Waste," and biohazard symbol if applicable. |
| Empty Stock Vials | Original vial, placed in a sealed secondary container | "Hazardous Waste," "Empty this compound Vial," and "Trace Contamination." |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound waste. This workflow is designed to minimize exposure and ensure compliance with standard laboratory waste management practices.
Experimental Workflow: this compound Waste Disposal
Caption: Workflow for the proper disposal of this compound waste.
Decontamination of Labware and Surfaces
For non-disposable labware and surfaces contaminated with this compound, a thorough decontamination procedure is necessary.
Table 2: Decontamination Protocol for this compound
| Item to Decontaminate | Decontamination Procedure | Disposal of Rinsate |
| Glassware and Equipment | 1. Rinse with a suitable solvent (e.g., ethanol or isopropanol) to solubilize the compound. 2. Wash with soap and water. 3. Perform a final rinse with deionized water. | Collect all solvent rinsates as hazardous liquid waste. |
| Work Surfaces (e.g., fume hood sash, benchtop) | 1. Wipe the surface with a cloth dampened with a suitable solvent. 2. Follow with a standard laboratory disinfectant or cleaning solution. | Dispose of the contaminated wipe as solid hazardous waste. |
Emergency Procedures for Spills
In the event of a this compound spill, immediate and appropriate action is required to mitigate exposure and contamination.
Signaling Pathway: this compound Spill Response
Caption: Immediate actions to take in the event of a this compound spill.
Conclusion: A Culture of Safety
The responsible disposal of potent research chemicals like this compound is a critical component of a strong laboratory safety culture. By adhering to these procedures, researchers and drug development professionals can protect themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements. When in doubt, err on the side of caution and treat the waste as hazardous.
References
Essential Safety and Handling Protocol for JTE 7-31
For researchers, scientists, and drug development professionals, the proper handling of research compounds like JTE 7-31, a potent cannabinoid receptor agonist, is paramount to ensure laboratory safety and experimental integrity. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), emergency procedures, and disposal plans for this compound.
Compound Information and Storage
This compound is a selective cannabinoid receptor agonist, appearing as a solid powder. It is soluble in dimethyl sulfoxide (DMSO). Due to its potent biological activity, it should be handled with care.
| Characteristic | Specification |
| Appearance | Solid Powder |
| Solubility | DMSO |
| Storage (Short-term) | 0 - 4°C (days to weeks) |
| Storage (Long-term) | -20°C (months to years) |
Store this compound in a dry, dark location under the specified temperature conditions to maintain its stability and integrity.
Personal Protective Equipment (PPE)
Given the lack of a specific Safety Data Sheet (SDS), a conservative approach to PPE is essential. The following PPE should be worn at all times when handling this compound:
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Double gloving is recommended when handling the pure compound. |
| Body Protection | A fully buttoned laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Handling Procedures
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation and contamination of the laboratory environment. When preparing solutions, add the solvent to the powder slowly to avoid generating aerosols.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is crucial for laboratory safety and environmental protection.
Spill Cleanup
In the event of a spill of this compound powder:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Don PPE: Wear the appropriate PPE as outlined above, including respiratory protection.
-
Containment: Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.
-
Cleanup: Carefully wipe up the contained spill, working from the outside in. Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
Disposal Plan
All waste containing this compound, including unused compound, contaminated labware, and cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. As this compound is a cannabinoid receptor agonist, it may be subject to specific regulations for controlled substances in some jurisdictions. It is imperative to consult with your EHS office to ensure compliance with all local, state, and federal regulations. A common practice for the disposal of potent organic compounds is incineration by a licensed facility.
Operational Workflow
The following diagram illustrates the standard operational workflow for handling this compound, from receipt to disposal.
This comprehensive guide is intended to provide essential safety and logistical information for the handling of this compound. Adherence to these procedures is critical for maintaining a safe laboratory environment. Always consult your institution's specific safety protocols and the supplier's most recent safety information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
